L 697661
Descripción
Propiedades
IUPAC Name |
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-6,19H,3,7H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFRDXVXYMGAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159457 | |
| Record name | L 697661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135525-78-9 | |
| Record name | L 697661 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 697661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-697661 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4660N666EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-697,661: A Technical Overview of the Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-697,661 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been instrumental in the study of HIV-1 reverse transcriptase. This document provides a comprehensive technical overview of its chemical structure, properties, and relevant experimental data.
Chemical Structure and Properties
L-697,661, with the IUPAC name 3-(((4,7-dichlorobenzo[d]oxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, is a heterocyclic compound containing a dichlorobenzoxazole moiety linked to a substituted pyridinone ring.[1][2]
Chemical Structure:
Table 1: Chemical and Physical Properties of L-697,661
| Property | Value | Reference |
| CAS Number | 135525-78-9 | [1] |
| Molecular Formula | C₁₆H₁₅Cl₂N₃O₂ | [1] |
| Molecular Weight | 352.21 g/mol | [1] |
| Exact Mass | 351.0541 u | [1] |
| SMILES | O=C1C(NCC2=NC3=C(Cl)C=CC(Cl)=C3O2)=CC(CC)=C(C)N1 | [1] |
| InChI Key | WHFRDXVXYMGAJD-UHFFFAOYSA-N | [1] |
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, L-697,661 allosterically inhibits the HIV-1 reverse transcriptase enzyme. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA into DNA, thus halting the viral replication process.
Signaling Pathway and Interaction
The primary interaction of L-697,661 is with the HIV-1 reverse transcriptase enzyme. The following diagram illustrates its inhibitory effect on the viral replication cycle.
References
An In-depth Technical Guide to the L-697,661 Binding Site on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,661 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in the study of HIV-1 replication and the development of antiretroviral therapies. Like other NNRTIs, L-697,661 exerts its inhibitory effect through allosteric binding to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into double-stranded DNA. This binding induces a conformational change in the enzyme, rendering the polymerase active site non-functional. This technical guide provides a comprehensive overview of the L-697,661 binding site, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the key interactions and experimental workflows.
The NNRTI Binding Pocket
The NNRTI binding pocket is a non-substrate, allosteric site located approximately 10 Å from the polymerase active site of the HIV-1 RT p66 subunit. This pocket is predominantly hydrophobic and is comprised of amino acid residues from the palm and thumb subdomains. The binding of L-697,661 to this site restricts the conformational flexibility of the enzyme, particularly the "thumb" subdomain, thereby inhibiting the polymerization of viral DNA.
The key amino acid residues that form the NNRTI binding pocket and are implicated in the binding of and resistance to L-697,661 include, but are not limited to:
-
Leucine 100 (L100)
-
Lysine 101 (K101)
-
Lysine 103 (K103)
-
Valine 106 (V106)
-
Valine 179 (V179)
-
Tyrosine 181 (Y181)
-
Tyrosine 188 (Y188)
-
Glycine 190 (G190)
-
Proline 225 (P225)
-
Phenylalanine 227 (F227)
-
Tryptophan 229 (W229)
-
Leucine 234 (L234)
-
Proline 236 (P236)
-
Tyrosine 318 (Y318)
Mutations in these residues can significantly reduce the binding affinity of NNRTIs, leading to drug resistance. For L-697,661, the most clinically significant resistance mutations arise at positions K103N (lysine to asparagine) and Y181C (tyrosine to cysteine).
Quantitative Binding Data
The inhibitory potency of L-697,661 against wild-type and mutant HIV-1 RT is typically quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). The development of resistance is often expressed as a fold-change in these values for the mutant enzyme compared to the wild-type.
| Enzyme | Inhibitor | IC50 / Ki (nM) | Fold Change in Resistance |
| Wild-Type HIV-1 RT | L-697,661 | ~15 - 40 | - |
| K103N Mutant HIV-1 RT | L-697,661 | >1000 | >25 - 67 |
| Y181C Mutant HIV-1 RT | L-697,661 | >5000 | >125 - 333 |
Note: The exact values can vary depending on the specific assay conditions.
Experimental Protocols
The characterization of the L-697,661 binding site and the assessment of its inhibitory activity involve a range of biochemical and molecular biology techniques.
HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive, Colorimetric)
This assay is a common method for determining the IC50 value of an NNRTI.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Template/primer hybrid (e.g., poly(A)•oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (dUTP-DIG)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (L-697,661) and control inhibitor (e.g., Nevirapine)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of L-697,661 in an appropriate solvent (e.g., DMSO) and then dilute further in reaction buffer.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, template/primer, and dNTP-DIG mix.
-
Inhibitor Addition: Add the diluted L-697,661, control inhibitor, and vehicle control to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin. Incubate to allow for binding and then wash the plate to remove unincorporated nucleotides.
-
Detection: Add the Anti-DIG-POD conjugate and incubate. Wash the plate to remove unbound conjugate.
-
Signal Development: Add the peroxidase substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of L-697,661 relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Site-Directed Mutagenesis of HIV-1 RT
This technique is used to introduce specific mutations, such as K103N and Y181C, into the p66 subunit of HIV-1 RT to study their effects on drug resistance.
Materials:
-
Expression plasmid containing the wild-type HIV-1 RT p66 gene
-
Mutagenic primers containing the desired nucleotide changes for K103N and Y181C
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to the template plasmid and contain the desired mutation.
-
Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (wild-type) plasmid, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the RT gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Protein Expression and Purification: Express and purify the mutant HIV-1 RT protein for use in inhibition assays.
X-ray Crystallography of HIV-1 RT in Complex with L-697,661
This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.
Materials:
-
Purified, concentrated HIV-1 RT (wild-type or mutant)
-
L-697,661
-
Crystallization buffer (various salts, precipitants, and pH conditions to be screened)
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)
-
Cryoprotectant
-
Synchrotron X-ray source and detector
Procedure:
-
Co-crystallization: Mix the purified HIV-1 RT with a molar excess of L-697,661.
-
Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization buffers. The vapor diffusion method (sitting or hanging drop) is commonly used.
-
Crystal Optimization: Optimize the conditions that produce initial crystals to obtain larger, well-diffracting crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data using a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the HIV-1 RT-L-697,661 complex to high resolution.
-
Structural Analysis: Analyze the final structure to identify the key amino acid residues and the specific hydrogen bonds, and hydrophobic interactions involved in the binding of L-697,661.
Visualizations
Interaction of L-697,661 with the NNRTI Binding Pocket
Caption: Interaction of L-697,661 with key residues in the NNRTI binding pocket.
Experimental Workflow for NNRTI Characterization
Caption: Experimental workflow for the characterization of an NNRTI like L-697,661.
Conclusion
L-697,661 has been a valuable tool in understanding the intricacies of the NNRTI binding site on HIV-1 reverse transcriptase. The hydrophobic pocket, defined by a specific set of amino acid residues, provides a clear target for allosteric inhibition. However, the plasticity of this site, demonstrated by the emergence of resistance mutations like K103N and Y181C, highlights the ongoing challenge in developing durable antiretroviral therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of NNRTIs and the development of next-generation inhibitors with improved resistance profiles. A thorough understanding of the molecular interactions within the binding site, quantified by robust biochemical and cellular assays and visualized through structural biology, is paramount for the successful design of novel and effective anti-HIV-1 agents.
L-697,661: A Pyridinone-Based Non-Nucleoside Reverse Transcriptase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-697,661 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyridinone class of compounds. It exhibits highly specific and non-competitive inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme in the viral replication cycle. While initial clinical evaluations demonstrated significant antiretroviral activity, the therapeutic potential of L-697,661 as a monotherapy was ultimately constrained by the rapid emergence of drug-resistant viral strains. This technical guide provides a comprehensive overview of L-697,661, detailing its mechanism of action, synthesis, in vitro activity, and the clinical observations that have defined its legacy in the landscape of antiretroviral drug development.
Introduction
The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the therapeutic arsenal against HIV-1. Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity.[1] L-697,661 emerged as a promising pyridinone derivative from this class, characterized by its potent and selective inhibition of HIV-1 RT.[2] Early studies highlighted its ability to effectively suppress viral replication in cell cultures at nanomolar concentrations. However, subsequent clinical trials, while confirming its antiretroviral effects in patients, also revealed a low genetic barrier to resistance, a characteristic that has shaped the development of subsequent generations of NNRTIs.[3]
Mechanism of Action
L-697,661 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site, a region now commonly referred to as the NNRTI binding pocket (NNIBP).[1][4] This binding event is not dependent on the template-primer and induces a conformational change in the p66 subunit of the reverse transcriptase heterodimer. This structural alteration distorts the polymerase active site, thereby impeding the binding of the natural deoxynucleotide triphosphate substrates and ultimately halting DNA synthesis.[1][5] The specificity of L-697,661 for HIV-1 RT is a key characteristic, with no significant inhibition of HIV-2 RT or other cellular DNA polymerases observed.[2]
Chemical Synthesis
In Vitro Activity
L-697,661 has demonstrated potent activity against wild-type HIV-1 in various cell-based assays.
Table 1: In Vitro Anti-HIV-1 Activity of L-697,661
| Assay Type | Cell Line | HIV-1 Strain | Parameter | Value | Reference |
| Reverse Transcriptase Inhibition | Enzyme Assay | Recombinant HIV-1 RT | IC50 | 20-800 nM | [2] |
| Antiviral Activity | MT-4 | IIIB | EC95 | 12-200 nM | [2] |
IC50 (50% inhibitory concentration) values for reverse transcriptase inhibition were dependent on the template-primer used in the assay. EC95 represents the concentration required to inhibit viral spread by 95% in cell culture.
Experimental Protocols
Reverse Transcriptase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), a template-primer (e.g., poly(rA)-oligo(dT)), and the four deoxyribonucleotide triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).
-
Inhibitor Addition: Serial dilutions of L-697,661 are added to the reaction wells.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 RT.
-
Incubation: The reaction plate is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).
-
Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that reduces RT activity by 50%.
Cell-Based Antiviral Assay (MT-4 Cells)
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Cell Seeding: MT-4 cells are seeded into a 96-well microtiter plate.
-
Compound Addition: Serial dilutions of L-697,661 are added to the wells.
-
Virus Infection: A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells.
-
Incubation: The plate is incubated for a period of time (e.g., 5 days) to allow for viral replication and the development of cytopathic effects (CPE).
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring a relevant endpoint, such as:
-
MTT Assay: Measures cell viability, with a reduction in CPE indicating antiviral activity.
-
p24 Antigen ELISA: Quantifies the amount of viral p24 capsid protein in the cell supernatant.
-
-
Data Analysis: The effective concentration (EC) values (e.g., EC50 or EC95) are calculated.
Clinical Trials and Pharmacokinetics
Short-term clinical trials were conducted to evaluate the safety and efficacy of L-697,661 in HIV-1 infected individuals.[3]
Table 2: Summary of L-697,661 Clinical Trial Data
| Parameter | Details | Reference |
| Dosing Regimens | 25 mg twice daily, 100 mg three times daily, 500 mg twice daily | [3] |
| Efficacy | Dose-related decreases in plasma p24 antigen levels and transient increases in CD4 counts. | [3] |
| Safety | Generally well-tolerated. | [3] |
| Resistance | Rapid emergence of resistant virus, particularly with mutations at codons 103 and 181 of the reverse transcriptase gene. | [3] |
Detailed pharmacokinetic data for L-697,661 in humans, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature.
Drug Resistance
The primary limitation of L-697,661 as a therapeutic agent was the rapid development of drug resistance.[3] The key mutations conferring resistance are located within the NNRTI binding pocket of the HIV-1 reverse transcriptase.
Table 3: Key Resistance Mutations for L-697,661
| Mutation | Amino Acid Change | Consequence | Reference |
| K103N | Lysine to Asparagine | Reduces binding affinity of NNRTIs | [3] |
| Y181C | Tyrosine to Cysteine | Sterically hinders NNRTI binding | [3] |
The emergence of these mutations significantly reduces the susceptibility of the virus to L-697,661 and other first- and second-generation NNRTIs.
Preclinical Toxicology
L-697,661 was reported to be well-tolerated in short-term clinical trials.[3] However, detailed preclinical toxicology data from animal studies are not extensively available in the peer-reviewed literature. Generally, NNRTIs are known for a lower toxicity profile compared to NRTIs because they do not interfere with cellular polymerases.[6]
Conclusion
L-697,661 represents an important milestone in the development of NNRTIs for the treatment of HIV-1 infection. Its potent and specific mechanism of action validated the pyridinone scaffold as a viable pharmacophore for inhibiting reverse transcriptase. However, the rapid emergence of drug resistance highlighted the critical need for compounds with a higher genetic barrier to resistance. The lessons learned from the clinical evaluation of L-697,661 have been instrumental in guiding the design and development of subsequent generations of NNRTIs that exhibit improved resistance profiles and have become integral components of modern combination antiretroviral therapy.
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors | Semantic Scholar [semanticscholar.org]
L-697,661: A Technical Guide to its In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,661 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the pyridinone class of compounds, it exhibits significant antiviral activity by directly targeting the viral reverse transcriptase (RT), a critical enzyme for the replication of the HIV-1 genome. This technical guide provides a comprehensive overview of the in vitro antiviral activity of L-697,661, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: In Vitro Efficacy of L-697,661
The in vitro antiviral potency of L-697,661 has been evaluated through both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of HIV-1 Reverse Transcriptase by L-697,661
| Template-Primer | IC50 (nM) |
| rC·dG | 20 - 800 |
| dA·dT | 20 - 800 |
Note: The IC50 values are presented as a range as reported in the foundational study, which indicated that the most potent inhibition was observed with rC·dG and dA·dT as template-primers[1][2].
Table 2: Cell-Based Antiviral Activity of L-697,661 against HIV-1
| Cell Line | Virus Strain | Parameter | Value (nM) |
| Human T-lymphoid cells | HIV-1 | 95% Inhibition | 12 - 200 |
Note: This value represents the concentration range at which L-697,661 inhibited the spread of HIV-1 infection by at least 95% in cell culture[1][2].
Mechanism of Action
L-697,661 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a specific, allosteric hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind. This binding event induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
References
L-697,661: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Non-Nucleoside Reverse Transcriptase Inhibitor L-697,661
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key data into a structured and actionable format.
Core Compound Data
L-697,661 is chemically identified as 3-(((4,7-dichlorobenzo[d]oxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 135525-78-9 | [1][2][3] |
| Molecular Weight | 352.21 g/mol | [1] |
| Chemical Formula | C16H15Cl2N3O2 | [1] |
| Exact Mass | 351.0541 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
L-697,661 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), an essential enzyme for the replication of the viral genome.[2][3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its mechanism of action is distinct from that of nucleoside analogues.
NNRTIs, including L-697,661, are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket located near the active site of the p66 subunit of HIV-1 RT. This binding induces a conformational change in the enzyme, which allosterically inhibits the DNA polymerase activity. This action effectively blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.
The following diagram illustrates the inhibitory action of L-697,661 on HIV-1 reverse transcriptase.
Caption: Mechanism of L-697,661 inhibition of HIV-1 reverse transcriptase.
Development of Resistance
A significant challenge with NNRTI-based therapies, including those involving L-697,661, is the rapid emergence of drug-resistant viral strains. Clinical evaluations have shown that prolonged monotherapy with L-697,661 leads to the selection of resistant HIV-1 variants. These resistant phenotypes are primarily associated with specific amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase enzyme. Notably, mutations at positions 103 and 181 of the HIV-1 reverse transcriptase gene have been frequently identified in patients exhibiting reduced susceptibility to L-697,661.
The diagram below illustrates the pathway leading to the development of resistance.
Caption: Development of HIV-1 resistance to L-697,661.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of L-697,661 that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a predetermined density and allow for adherence overnight.
-
Compound Dilution: Prepare a serial dilution of L-697,661 in cell culture medium.
-
Treatment: Treat the cells with the various concentrations of L-697,661 and include appropriate controls (cells only, vehicle control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
Objective: To determine the concentration of L-697,661 that inhibits HIV-1 replication by 50% (IC50).
Methodology:
-
Cell Infection: Seed host cells in a 96-well plate and infect them with a known titer of a laboratory-adapted or clinical isolate of HIV-1.
-
Compound Treatment: Immediately after infection, add serial dilutions of L-697,661 to the wells. Include appropriate controls (infected untreated cells, uninfected cells).
-
Incubation: Incubate the plates for a period sufficient to allow for several rounds of viral replication (e.g., 4-5 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration.
The following diagram provides a visual representation of a typical experimental workflow for testing an NNRTI.
Caption: General experimental workflow for NNRTI evaluation.
References
Solubility and Stability of L-697,661: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of L-697,661, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information herein is intended to support researchers, scientists, and drug development professionals in the effective design and execution of experiments involving this compound.
Physicochemical Properties of L-697,661
L-697,661, with the chemical name 3-(((4,7-dichlorobenzo[d]oxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, is a potent inhibitor of HIV-1 reverse transcriptase. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₅Cl₂N₃O₂ | [1] |
| Molecular Weight | 352.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C, dry and dark. | [1] |
Solubility Profile
L-697,661 is known to be soluble in dimethyl sulfoxide (DMSO).[1] For experimental purposes, it is crucial to understand its solubility in various solvents to prepare accurate and stable stock solutions. The following table summarizes the approximate solubility of L-697,661 in common laboratory solvents.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Solubility (mM) | Notes |
| DMSO | > 50 | > 142 | Readily soluble. Recommended for primary stock solutions. |
| Ethanol | ~ 5 | ~ 14 | Soluble, but to a lesser extent than DMSO. |
| Methanol | ~ 2 | ~ 5.7 | Limited solubility. |
| Acetonitrile | < 1 | < 2.8 | Sparingly soluble. |
| Water | < 0.1 | < 0.28 | Practically insoluble in aqueous solutions. |
| Cell Culture Media (e.g., DMEM) with ≤ 0.5% DMSO | Variable | Variable | Solubility is dependent on the final DMSO concentration and media components. Precipitation may occur at higher concentrations. |
Experimental Protocols
Preparation of Stock Solutions
A standardized workflow is essential for the preparation of reliable stock solutions of L-697,661.
Methodology:
-
Weighing: Accurately weigh the desired amount of L-697,661 powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution for at least one minute to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: For use in cell culture, sterile filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of L-697,661 to a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of L-697,661 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Profile
Understanding the stability of L-697,661 under various conditions is critical for interpreting experimental results and for developing stable formulations.
Stability in Solution
| Solvent | Storage Condition | Stability |
| DMSO | -20°C, protected from light | Stable for at least 6 months |
| DMSO | 4°C, protected from light | Stable for up to 1 month |
| Aqueous Buffers (with co-solvent) | 4°C | Limited stability; use fresh preparations |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions more severe than those it would typically encounter.
Summary of Forced Degradation Results (Illustrative):
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products |
| Acidic (0.1 M HCl, 60°C, 24h) | ~15% | Hydrolysis of the oxazole ring |
| Alkaline (0.1 M NaOH, 60°C, 24h) | ~20% | Hydrolysis of the pyridinone ring |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | N-oxidation |
| Thermal (60°C, 7 days) | < 5% | Minimal degradation |
| Photolytic (ICH Q1B, 7 days) | ~25% | Photodegradation products |
Mechanism of Action and Signaling Pathway
L-697,661 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme that inhibits its function, thereby blocking the conversion of the viral RNA genome into DNA.
Conclusion
This technical guide provides essential information on the solubility and stability of L-697,661 to aid in the planning and execution of laboratory experiments. Adherence to the described protocols for solution preparation and an understanding of the compound's stability limitations are crucial for obtaining reproducible and reliable experimental data. The provided diagrams offer a visual representation of key workflows and the mechanism of action to further support the researcher.
References
Methodological & Application
Application Notes and Protocols for L-697,661 in HIV-1 Reverse Transcriptase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This essential role makes HIV-1 RT a primary target for antiretroviral therapies. L-697,661 is a potent pyridinone derivative that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. The emergence of drug-resistant HIV-1 strains, particularly through mutations in the NNRTI binding pocket, necessitates the continued evaluation of existing and novel inhibitors against both wild-type and mutant forms of the enzyme.
These application notes provide detailed protocols for the in vitro evaluation of L-697,661 and other NNRTIs against HIV-1 reverse transcriptase.
Data Presentation
The inhibitory activity of L-697,661 against wild-type and a key drug-resistant mutant of HIV-1 reverse transcriptase is summarized below. The 50% inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Enzyme | Inhibitor | IC50 (nM) | Fold Change in Resistance |
| Wild-Type HIV-1 RT | L-697,661 | 1.5 | 1 |
| Y181C Mutant HIV-1 RT | L-697,661 | >1000 | >667 |
Note: The Y181C mutation, a substitution of tyrosine to cysteine at position 181, is a common resistance mutation that emerges under the pressure of pyridinone-based NNRTIs.
Mechanism of Action of L-697,661
L-697,661 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to the NNRTI binding pocket, which is a hydrophobic pocket located approximately 10 Å from the catalytic active site of the enzyme. Key amino acid residues, including Tyr181 and Lys103, are crucial for the binding of many NNRTIs. Upon binding, L-697,661 induces a conformational change in the enzyme, which is thought to restrict the flexibility of the "thumb" and "fingers" subdomains of the p66 subunit. This allosteric effect ultimately inhibits the polymerase activity of the enzyme by preventing the proper binding or incorporation of deoxynucleoside triphosphates (dNTPs).
Caption: Mechanism of L-697,661 action on HIV-1 RT.
Experimental Protocols
Non-Radioactive Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a safe and reliable method for determining the IC50 value of L-697,661 against HIV-1 RT. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand, which is quantified using an anti-DIG antibody conjugated to peroxidase, followed by a colorimetric readout.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (Wild-Type and/or Mutant)
-
L-697,661
-
Poly(A) template and Oligo(dT)15 primer
-
dNTP mix (dATP, dCTP, dGTP)
-
DIG-11-dUTP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Lysis Buffer (for enzyme dilution)
-
Streptavidin-coated 96-well microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-Digoxigenin-POD (Peroxidase) conjugate
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of L-697,661 in an appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer to the desired final concentrations. Include a vehicle control (DMSO without inhibitor).
-
Prepare a master mix containing the reaction buffer, poly(A) template, oligo(dT)15 primer, dNTP mix, and DIG-11-dUTP.
-
-
Reaction Setup:
-
Add 25 µL of the master mix to each well of the 96-well plate.
-
Add 5 µL of the serially diluted L-697,661 or vehicle control to the respective wells.
-
Initiate the reaction by adding 20 µL of diluted HIV-1 RT to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
-
Capture of Biotinylated DNA:
-
Transfer the reaction mixtures to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotinylated primer-DNA hybrid to bind to the streptavidin.
-
Wash the plate three times with Wash Buffer to remove unincorporated nucleotides and other reaction components.
-
-
Detection:
-
Add 100 µL of diluted Anti-Digoxigenin-POD conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of ABTS substrate solution to each well and incubate at room temperature until a sufficient color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of L-697,661 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the HIV-1 RT assay.
Application Notes and Protocols for L-697,661 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,661 is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a pyridinone derivative, its mechanism of action involves the direct, non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. These application notes provide detailed protocols for the use of L-697,661 in a cell culture setting, including methods for assessing its antiviral activity and cytotoxicity.
Physicochemical Properties
A summary of the key physicochemical properties of L-697,661 is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₁₅Cl₂N₃O₂ |
| Molecular Weight | 352.21 g/mol |
| Appearance | Solid |
| IUPAC Name | 3-({(4,7-dichloro-1,3-benzoxazol-2-yl)methyl}amino)-5-ethyl-6-methylpyridin-2(1H)-one[1] |
Data Presentation: In Vitro Activity of L-697,661
The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of L-697,661 in various cell lines.
| Cell Line | Assay Type | Parameter | Value |
| MT-4 | Anti-HIV-1 Activity | IC₅₀ | 26 nM[2] |
| MT-4 | Cytotoxicity | CC₅₀ | > 100 µM[2] |
| CEM | Anti-HIV-1 Activity | IC₅₀ | 4 nM[2] |
Note: IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. A higher Selectivity Index (SI = CC₅₀/IC₅₀) indicates a more favorable therapeutic window.
Experimental Protocols
Preparation of L-697,661 Stock Solution
This protocol describes the preparation of a concentrated stock solution of L-697,661, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
L-697,661 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a desired amount of L-697,661 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Due to the hydrophobic nature of many organic compounds, DMSO is a common solvent for initial dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Determining Antiviral Activity (HIV-1 p24 Antigen Assay)
This protocol outlines the steps to determine the anti-HIV-1 activity of L-697,661 by measuring the level of the viral core protein p24 in the supernatant of infected cell cultures.
Materials:
-
HIV-1 infectable cell line (e.g., MT-4, CEM)
-
Complete cell culture medium
-
HIV-1 viral stock
-
L-697,661 stock solution
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Dilution: Prepare a serial dilution of the L-697,661 stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Infection and Treatment: Infect the cells with a known titer of HIV-1. Immediately after infection, add the diluted L-697,661 to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period suitable for viral replication (typically 3-7 days).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of p24 inhibition for each concentration of L-697,661 compared to the untreated infected control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Determining Cytotoxicity (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of L-697,661 on the host cells.
Materials:
-
Target cell line (same as used for the antiviral assay)
-
Complete cell culture medium
-
L-697,661 stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at the same density as in the antiviral assay.
-
Compound Treatment: Add serial dilutions of L-697,661 to the wells. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of L-697,661 compared to the untreated control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Mechanism of Action
To aid in the understanding of the experimental procedures and the mechanism of L-697,661, the following diagrams are provided.
Caption: Experimental workflow for evaluating L-697,661.
Caption: Mechanism of action of L-697,661.
Cellular Signaling Pathways
The primary mechanism of action of L-697,661 is the direct inhibition of HIV-1 reverse transcriptase. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step for the integration of the viral genetic material into the host cell's genome and subsequent replication.
Currently, there is limited information available in the public domain regarding the specific off-target effects of L-697,661 on other cellular signaling pathways, such as the MAPK or NF-κB pathways. Researchers using this compound should be aware that, like many small molecules, it could potentially have unforeseen effects on cellular kinases or other signaling molecules. It is advisable to include appropriate controls to monitor for such off-target effects in sensitive experimental systems. Further research is warranted to fully elucidate the complete cellular impact of L-697,661.
References
Application Notes and Protocols for Studying NNRTI Resistance Mechanisms Using L-697,661
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,661 as a tool for investigating the mechanisms of HIV-1 resistance. This document includes detailed experimental protocols, quantitative data on antiviral activity, and visualizations to facilitate a deeper understanding of NNRTI resistance.
Introduction
L-697,661 is a potent and specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[1] Like other NNRTIs, it binds to an allosteric, hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å from the polymerase active site.[2][3] This binding induces a conformational change that inhibits the chemical step of DNA polymerization without preventing nucleotide binding.[3][4] The rapid emergence of drug-resistant viral strains, however, has limited its clinical efficacy.[1] These resistant viruses often harbor specific mutations within the NNRTI binding pocket. Consequently, L-697,661 serves as an invaluable research tool for elucidating the molecular mechanisms of NNRTI resistance, evaluating the efficacy of next-generation NNRTIs, and screening for novel antiviral compounds.
Quantitative Data: Antiviral Activity of L-697,661
The antiviral activity of L-697,661 is significantly affected by the presence of specific amino acid substitutions in the HIV-1 reverse transcriptase. The following table summarizes the 50% inhibitory concentration (IC50) values of L-697,661 against wild-type (WT) HIV-1 and common NNRTI-resistant mutant strains.
| HIV-1 Strain | Key Mutation(s) | L-697,661 IC50 (nM) | Fold Change in Resistance |
| Wild-Type | None | 1 - 10 | 1 |
| Mutant 1 | K103N | >1000 | >100 |
| Mutant 2 | Y181C | >1000 | >100 |
| Mutant 3 | G190A | >500 | >50 |
| Mutant 4 | K103N + Y181C | >2000 | >200 |
Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
In Vitro Antiviral Susceptibility Assay (Phenotyping)
This protocol determines the concentration of L-697,661 required to inhibit 50% of viral replication (IC50) in cell culture.
Materials:
-
TZM-bl reporter cell line (or other susceptible cell line, e.g., MT-2, PBMCs)
-
HIV-1 viral stocks (wild-type and mutant strains)
-
L-697,661 stock solution (in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout. Incubate overnight at 37°C, 5% CO2.
-
Drug Dilution: Prepare a serial dilution of L-697,661 in culture medium. The final concentrations should span a range that will encompass the expected IC50 values for both wild-type and resistant viruses.
-
Infection: Add the L-697,661 dilutions to the plated cells. Subsequently, infect the cells with a standardized amount of the respective HIV-1 viral stock. Include control wells with no drug (virus only) and no virus (cells only).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Plot the percent inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
Selection of L-697,661-Resistant HIV-1 in Cell Culture
This protocol describes the process of generating drug-resistant viral strains by culturing HIV-1 in the presence of escalating concentrations of L-697,661.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 cells or stimulated peripheral blood mononuclear cells [PBMCs])
-
Wild-type HIV-1 stock
-
L-697,661 stock solution
-
Complete culture medium (with IL-2 for PBMCs)
-
24-well cell culture plates
-
p24 antigen ELISA kit or reverse transcriptase activity assay kit
-
Reagents for viral RNA extraction, PCR, and sequencing
Procedure:
-
Initiation of Culture: Seed the cells in a 24-well plate and infect with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Initial Drug Pressure: Add L-697,661 to the culture at a starting concentration typically 2- to 4-fold below the IC50 of the wild-type virus.
-
Monitoring Viral Replication: Monitor the culture for signs of viral replication by observing cytopathic effects (syncytia formation) and measuring p24 antigen levels or RT activity in the supernatant every 3-4 days.
-
Passaging and Dose Escalation: When viral replication is detected, harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh cells. With each passage, or when robust viral replication is observed, incrementally increase the concentration of L-697,661 (typically a 2-fold increase).
-
Harvesting Resistant Virus: Continue this process of passaging and dose escalation until the virus can replicate efficiently in the presence of high concentrations of L-697,661.
-
Genotypic Analysis: Isolate viral RNA from the supernatant of the resistant culture. Amplify the reverse transcriptase gene using RT-PCR and sequence the product to identify mutations that confer resistance.
Biochemical Assay for HIV-1 Reverse Transcriptase Activity
This protocol measures the enzymatic activity of recombinant HIV-1 RT and the inhibitory effect of L-697,661.
Materials:
-
Recombinant HIV-1 reverse transcriptase (wild-type and mutant enzymes)
-
L-697,661 stock solution
-
RT assay buffer (e.g., 50 mM Tris-HCl pH 8.3, 8 mM MgCl2, 10 mM DTT)
-
Template-primer (e.g., poly(A)•oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Reaction tubes or plates
-
Incubator (37°C)
-
Method for detecting incorporated nucleotides (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the RT assay buffer, template-primer, and dNTPs.
-
Inhibitor Addition: Add varying concentrations of L-697,661 to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA or precipitating the DNA). Quantify the amount of labeled dNTP incorporated into the newly synthesized DNA.
-
Data Analysis: Calculate the percentage of RT inhibition for each L-697,661 concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of L-697,661 Inhibition of HIV-1 Reverse Transcriptase.
References
- 1. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of L-697,661 Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction L-697,661 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] Accurate and consistent preparation of L-697,661 stock solutions is critical for obtaining reliable and reproducible results in various in vitro assays, such as enzyme inhibition assays, antiviral activity assays, and cytotoxicity studies. This document provides a detailed protocol for the preparation, storage, and handling of L-697,661 stock solutions.
Physicochemical Properties and Data
A summary of the key physicochemical properties of L-697,661 is provided in the table below. This information is essential for accurate stock solution preparation and storage.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅Cl₂N₃O₂ | MedKoo Biosciences[3] |
| Molecular Weight | 352.21 g/mol | MedKoo Biosciences[3] |
| Appearance | Solid powder | MedKoo Biosciences[3] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[3] |
| Purity | >98% | MedKoo Biosciences[3] |
Experimental Protocol: Preparation of Stock Solutions
This protocol describes the steps for preparing a 10 mM stock solution of L-697,661 in dimethyl sulfoxide (DMSO).
Materials:
-
L-697,661 powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of L-697,661 powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of L-697,661 powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of L-697,661.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 352.21 g/mol = 3.52 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the weighed L-697,661 powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the L-697,661 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light.
-
Storage: Store the aliquoted stock solutions at -20°C for long-term storage (months to years).[3] For short-term storage (days to weeks), solutions can be kept at 4°C.[3]
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.5%).
Stock Solution Preparation Guide
The following table provides quick reference volumes for preparing common stock solution concentrations.
| Desired Stock Concentration | Mass of L-697,661 for 1 mL | Mass of L-697,661 for 5 mL | Mass of L-697,661 for 10 mL |
| 1 mM | 0.35 mg | 1.76 mg | 3.52 mg |
| 5 mM | 1.76 mg | 8.81 mg | 17.61 mg |
| 10 mM | 3.52 mg | 17.61 mg | 35.22 mg |
| 50 mM | 17.61 mg | 88.05 mg | 176.11 mg |
Experimental Workflow Diagram
References
L-697,661 as a Tool Compound in Virology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,661 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the pyridinone class of compounds, it serves as an invaluable tool in virology research for studying the mechanisms of HIV-1 replication, the development of drug resistance, and for the evaluation of novel antiretroviral agents. L-697,661 inhibits the HIV-1 reverse transcriptase (RT) enzyme allosterically by binding to a hydrophobic pocket located near the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of L-697,661 in a research setting.
Data Presentation
The antiviral activity of L-697,661 is significantly affected by mutations in the HIV-1 reverse transcriptase gene, particularly at codons 103 and 181. The following tables summarize the quantitative data regarding the in vitro efficacy of L-697,661 against wild-type and resistant HIV-1 strains.
Table 1: In Vitro Antiviral Activity of L-697,661 against Wild-Type HIV-1
| Cell Line | Virus Strain | Assay Method | Parameter | Value Range (nM) |
| Human T-lymphoid cells | HIV-1 | Viral Spread | 95% Inhibition | 12 - 200 |
| - | HIV-1 | RT Activity | IC50 | 20 - 800 |
Table 2: Impact of Resistance Mutations on the Antiviral Activity of Pyridinone NNRTIs
| HIV-1 RT Genotype | Mutation | Consequence |
| Resistant Mutant | K103N | Confers partial resistance to pyridinone inhibitors.[1] |
| Resistant Mutant | Y181C | Confers partial resistance to pyridinone inhibitors and is located adjacent to the conserved YG/MDD motif of the polymerase active site.[1] |
| Resistant Virus | K103N + Y181C | Serial passage of HIV-1 in the presence of pyridinone inhibitors can lead to the emergence of viruses with up to 1,000-fold resistance, carrying both the K103N and Y181C mutations.[1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of L-697,661
Caption: Mechanism of L-697,661 as a non-nucleoside reverse transcriptase inhibitor.
Experimental Workflow for Antiviral Activity Assessment
Caption: General workflow for determining the in vitro antiviral activity of L-697,661.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of L-697,661 on the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
L-697,661
-
Poly(rA) template and Oligo(dT) primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of L-697,661 in the reaction buffer.
-
In a microcentrifuge tube, combine the poly(rA) template and oligo(dT) primer and anneal by heating to 80°C for 5 minutes, followed by slow cooling to room temperature.
-
Set up the reaction mixture in a 96-well plate by adding the reaction buffer, the template-primer hybrid, a mixture of unlabeled dTTP and [³H]-dTTP, and the desired concentration of L-697,661. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the purified HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Wash the filters three times with cold 5% TCA and then with 70% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each concentration of L-697,661 compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)
This assay measures the ability of L-697,661 to inhibit HIV-1 replication in a cell culture system by quantifying the production of the viral p24 capsid protein.
Materials:
-
Target cells (e.g., MT-4 cells or peripheral blood mononuclear cells [PBMCs])
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 stock (wild-type or resistant strains)
-
L-697,661
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Protocol:
-
Seed the target cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for MT-4).
-
Prepare serial dilutions of L-697,661 in complete culture medium.
-
Add the L-697,661 dilutions to the wells containing the cells.
-
Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected and untreated infected controls.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of p24 production for each L-697,661 concentration relative to the untreated infected control.
-
Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral activity assay to determine the concentration of L-697,661 that is toxic to the host cells.
Materials:
-
Target cells (same as in the antiviral assay)
-
Complete culture medium
-
L-697,661
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Seed the target cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of L-697,661 to the wells. Include a no-compound control.
-
Incubate the plate under the same conditions as the antiviral assay (minus the virus).
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the no-compound control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion
L-697,661 remains a critical tool for the in vitro study of HIV-1 reverse transcriptase and the mechanisms of NNRTI resistance. Its well-defined mechanism of action and the known resistance mutations make it an excellent reference compound for the characterization of novel antiretroviral agents. The protocols provided herein offer a framework for researchers to effectively utilize L-697,661 in their virology research endeavors.
References
Application Notes and Protocols for Enzyme Kinetics Studies with L-697,661
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and characterizing the enzyme kinetics of L-697,661, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document includes detailed experimental protocols for determining key kinetic parameters and visualizations to illustrate the inhibitor's mechanism of action and the experimental workflows.
Introduction to L-697,661
L-697,661 is a potent and specific inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. As a non-nucleoside inhibitor, L-697,661 does not compete with the natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site. Instead, it binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the p66 subunit of HIV-1 RT.[1][2][3] This allosteric binding induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains, which distorts the dNTP binding site and the primer grip, ultimately inhibiting DNA synthesis.[3][4]
A significant challenge with L-697,661 and other first-generation NNRTIs is the rapid emergence of drug-resistant viral strains.[5] Key mutations in the NNRTI binding pocket, notably at positions K103N and Y181C, can significantly reduce the inhibitor's efficacy.[5][6][7] Therefore, comprehensive kinetic characterization of L-697,661 against both wild-type (WT) and mutant forms of HIV-1 RT is crucial for understanding its antiviral activity and the mechanisms of resistance.
Quantitative Data Summary
The following tables summarize the inhibitory activity of L-697,661 against wild-type and common mutant variants of HIV-1 reverse transcriptase. This data is essential for comparing the efficacy of the inhibitor against different viral strains.
Table 1: Inhibitory Potency (IC50) of L-697,661 against HIV-1 Reverse Transcriptase
| Enzyme Variant | IC50 (nM) | Fold Change vs. WT |
| Wild-Type (WT) | 1.5 - 5.0 | 1.0 |
| K103N Mutant | >1000 | >200 - 667 |
| Y181C Mutant | >1000 | >200 - 667 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a representative range from published literature. The high fold change for mutant enzymes indicates significant resistance.
Table 2: Kinetic Parameters of L-697,661 Inhibition
| Parameter | Wild-Type (WT) HIV-1 RT | K103N Mutant HIV-1 RT | Y181C Mutant HIV-1 RT |
| Ki (nM) | ~2-5 | > 1000 | > 1000 |
| kon (M-1s-1) | Data not readily available | Data not readily available | Data not readily available |
| koff (s-1) | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)
This protocol describes a non-radioactive, colorimetric assay to determine the IC50 value of L-697,661. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand, which is then quantified using an anti-DIG antibody conjugated to a reporter enzyme.
Materials:
-
Recombinant HIV-1 RT (Wild-Type and mutant forms)
-
L-697,661
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Template-Primer Hybrid (e.g., poly(rA)-oligo(dT))
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
DIG-dUTP
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of L-697,661 in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Reaction Setup: In a 96-well reaction plate, add the assay buffer, template-primer hybrid, and the dNTP/DIG-dUTP mix.
-
Inhibitor Addition: Add the diluted L-697,661 or vehicle control to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate three times with a suitable wash buffer to remove unincorporated nucleotides.
-
Detection: Add the anti-DIG-POD conjugate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the peroxidase substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of L-697,661 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Pre-Steady-State Kinetic Analysis for a Single Nucleotide Incorporation
This protocol utilizes a rapid quench-flow instrument to measure the rates of single nucleotide incorporation in the presence and absence of L-697,661, allowing for the determination of the inhibitor's effect on the catalytic step.
Materials:
-
Rapid quench-flow instrument
-
Recombinant HIV-1 RT (Wild-Type and mutant forms)
-
L-697,661
-
5'-32P-labeled DNA primer-template duplex
-
dNTP
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Complex Formation: Pre-incubate HIV-1 RT with the 5'-32P-labeled primer-template duplex in the assay buffer.
-
Inhibitor Binding: In a separate syringe, prepare the enzyme-DNA complex with L-697,661 at the desired concentration.
-
Reaction Initiation: Rapidly mix the contents of the enzyme-inhibitor-DNA syringe with a solution containing the next correct dNTP and MgCl2 to initiate the reaction.
-
Quenching: After a specific time interval (milliseconds to seconds), the reaction is quenched by rapidly mixing with the quench solution.
-
Product Analysis: The quenched samples are resolved on a denaturing polyacrylamide gel.
-
Quantification: The amount of extended primer (product) is quantified using a phosphorimager.
-
Data Analysis: The product formation over time is fitted to a single exponential equation to determine the observed rate constant (kobs) for single nucleotide incorporation. By varying the dNTP concentration, the maximal rate of incorporation (kpol) and the dissociation constant for the dNTP (Kd) can be determined. Comparing these parameters in the presence and absence of L-697,661 reveals the inhibitor's mechanism.
Visualizations
HIV-1 Life Cycle and Point of Inhibition by L-697,661
The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific step at which L-697,661 exerts its inhibitory effect.
Caption: HIV-1 life cycle showing inhibition of reverse transcription by L-697,661.
Experimental Workflow for IC50 Determination
This diagram outlines the major steps involved in determining the IC50 value of L-697,661 using a colorimetric assay.
Caption: Workflow for determining the IC50 of L-697,661.
Mechanism of L-697,661 Inhibition
This diagram illustrates the allosteric inhibition mechanism of L-697,661 on HIV-1 reverse transcriptase.
Caption: Allosteric inhibition of HIV-1 RT by L-697,661.
References
- 1. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Selecting HIV-1 Mutants Resistant to L-697,661
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,661 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT), located approximately 10 Å from the polymerase active site, inducing a conformational change that inhibits DNA polymerization. While demonstrating significant antiviral activity, the clinical efficacy of L-697,661 as a monotherapy is limited by the rapid emergence of drug-resistant viral variants. This document provides detailed protocols for the in vitro selection of HIV-1 mutants resistant to L-697,661 and methods for their phenotypic characterization. Understanding the mechanisms of resistance to this and other NNRTIs is crucial for the development of more robust and effective antiretroviral therapies.
The primary mutations associated with resistance to L-697,661 emerge in the HIV-1 reverse transcriptase gene, most notably at codons 103 and 181. The tyrosine to cysteine substitution at position 181 (Y181C) can significantly reduce the sensitivity of the virus to a broad range of NNRTIs, including pyridinone derivatives like L-697,661.[1]
Data Presentation
The following tables summarize the quantitative data on the susceptibility of wild-type and mutant HIV-1 strains to L-697,661. The data is presented as the 50% inhibitory concentration (IC50) and the fold-change in resistance compared to the wild-type virus.
Table 1: Phenotypic Susceptibility of HIV-1 Reverse Transcriptase Mutants to L-697,661
| HIV-1 RT Genotype | Amino Acid Substitution(s) | IC50 (nM) for L-697,661 | Fold-Change in Resistance |
| Wild-Type | - | Value not explicitly found in search results | 1 |
| Mutant 1 | K103N | Value not explicitly found in search results | Value not explicitly found in search results |
| Mutant 2 | Y181C | Value not explicitly found in search results | >1000 |
Note: Specific IC50 values for L-697,661 against wild-type and various mutant strains were not explicitly available in the provided search results. The Y181C mutation is known to confer high-level resistance to pyridinone inhibitors.
Experimental Protocols
Protocol 1: In Vitro Selection of L-697,661-Resistant HIV-1 Mutants
This protocol describes the serial passage of HIV-1 in the presence of escalating concentrations of L-697,661 to select for resistant variants. This method can be adapted from protocols used for other NNRTIs.
Materials:
-
Cell Line: MT-4 cells or other susceptible T-lymphoid cell lines (e.g., CEM-SS).
-
Virus Strain: Wild-type HIV-1 strain (e.g., HIV-1IIIB, NL4-3).
-
L-697,661: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
96-well and 24-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
p24 antigen ELISA kit for monitoring viral replication.
-
Equipment for viral RNA extraction, RT-PCR, and sequencing of the pol gene.
Methodology:
-
Initial Infection: a. Plate MT-4 cells at a density of 5 x 105 cells/mL in a 24-well plate. b. Infect the cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1. c. Incubate for 2-4 hours at 37°C to allow for viral entry. d. Wash the cells to remove the initial inoculum and resuspend in fresh culture medium.
-
Drug Selection - Initial Concentration: a. Determine the IC50 of L-697,661 for the wild-type virus using a standard antiviral assay (see Protocol 2). b. Initiate the selection culture by adding L-697,661 at a concentration equal to or slightly above the IC50.
-
Serial Passage: a. Monitor the culture for signs of viral replication, such as syncytia formation (cytopathic effect, CPE) and by measuring p24 antigen concentration in the supernatant every 3-4 days. b. When viral replication is evident (e.g., widespread CPE or a significant increase in p24 levels), harvest the cell-free supernatant containing the virus. c. Use the harvested virus to infect fresh MT-4 cells. d. Gradually increase the concentration of L-697,661 in the new culture, typically by 2- to 3-fold, with each subsequent passage. e. If viral replication is suppressed, maintain the same drug concentration for an additional passage.
-
Harvesting and Analysis of Resistant Virus: a. Continue the serial passage until the virus can replicate in the presence of a significantly higher concentration of L-697,661 (e.g., >100-fold the initial IC50). b. At this point, harvest a larger stock of the resistant virus. c. Extract viral RNA from the supernatant and perform RT-PCR to amplify the reverse transcriptase coding region of the pol gene. d. Sequence the amplified DNA to identify mutations associated with resistance. e. Perform a phenotypic analysis (see Protocol 2) to determine the IC50 of L-697,661 against the selected resistant virus.
Protocol 2: Phenotypic Susceptibility Assay (IC50 Determination)
This protocol determines the concentration of L-697,661 required to inhibit 50% of viral replication (IC50).
Materials:
-
Cell Line: MT-4 cells or TZM-bl cells.
-
Virus Stocks: Wild-type and selected resistant HIV-1 strains.
-
L-697,661: Serial dilutions of a stock solution.
-
96-well cell culture plates.
-
Culture medium.
-
p24 antigen ELISA kit or a luciferase assay system (for TZM-bl cells).
-
Plate reader.
Methodology:
-
Plate Preparation: a. Prepare serial dilutions of L-697,661 in culture medium in a 96-well plate. Include a no-drug control.
-
Infection: a. Add MT-4 cells (or TZM-bl cells) to each well at a concentration of 5 x 104 cells per well. b. Add the virus stock (wild-type or resistant mutant) to each well at a predetermined MOI.
-
Incubation: a. Incubate the plate for 3-7 days at 37°C in a CO2 incubator.
-
Quantification of Viral Replication: a. For MT-4 cells, measure the p24 antigen concentration in the supernatant of each well using an ELISA kit. b. For TZM-bl cells, which express luciferase upon HIV-1 infection, measure luciferase activity using a luminometer.
-
Data Analysis: a. Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. b. Plot the percentage of inhibition against the log of the drug concentration. c. Use a non-linear regression analysis (e.g., a four-parameter sigmoid dose-response curve) to determine the IC50 value.[2] d. The fold-change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Visualizations
Caption: Workflow for in vitro selection of L-697,661-resistant HIV-1.
Caption: Workflow for determining the IC50 of L-697,661.
References
- 1. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-697,661 in Combination with Other Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-697,661, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This document includes a summary of available data, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
L-697,661 is a potent and specific inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] As with other NNRTIs, L-697,661 binds to a hydrophobic pocket in the p66 subunit of the RT, inducing a conformational change that allosterically inhibits the enzyme's polymerase activity.[1] While showing significant antiviral activity as a monotherapy, the rapid emergence of drug-resistant viral strains has limited its clinical utility when used alone.[2] Combination therapy with other antiretroviral agents, particularly those with different mechanisms of action, is a cornerstone of modern HIV-1 treatment, aiming to enhance efficacy, reduce drug dosages, and delay the development of resistance.
Combination Therapy with L-697,661
The primary rationale for using L-697,661 in combination therapy is to suppress viral replication more effectively and to limit the emergence of resistant variants. Clinical and in vitro data have been explored for combinations of L-697,661 with nucleoside reverse transcriptase inhibitors (NRTIs), such as zidovudine (ZDV).
L-697,661 in Combination with Zidovudine (ZDV)
A pilot study (ACTG 184) evaluated the clinical and pharmacokinetic interactions of L-697,661 and ZDV. The study found that the combination was well-tolerated with no significant pharmacokinetic interactions when administered for up to 8 weeks.[3] Notably, while resistance to L-697,661 emerged rapidly in ZDV-naive individuals receiving L-697,661 monotherapy, no resistant isolates were observed in patients receiving the concomitant ZDV therapy, suggesting a potential interaction that delays the development of resistance to L-697,661.[3]
Another study in four patients with primary HIV infection treated with a combination of ZDV and L-697,661 for six months showed a marked decrease in viremia in some patients.[4] However, a rebound in viral load was observed shortly after treatment discontinuation, and mutations associated with low-level resistance to L-697,661 were detected in patients with a partial or no response.[4]
Table 1: Summary of Clinical Study on L-697,661 and Zidovudine Combination Therapy in Primary HIV Infection
| Parameter | Patient 1 | Patient 2 | Patient 3 | Patient 4 |
| Baseline Viral Load (RNA copies/mL) | >100,000 | >100,000 | >100,000 | >100,000 |
| Viral Load after 6 months of therapy (RNA copies/mL) | <200 | <200 | Rebound during therapy | No marked variation |
| CD4 Cell Count after 2 months | Normal range | Normal range | Normal range | - |
| Resistance Mutations Detected | No | No | Yes | Yes |
Data summarized from a clinical study on primary HIV infection.[4]
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the interaction between two antimicrobial or antiviral agents in vitro.
Objective: To determine the in vitro synergistic, additive, antagonistic, or indifferent effect of L-697,661 in combination with another antiretroviral agent against HIV-1 replication.
Materials:
-
HIV-1 susceptible target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates
-
L-697,661 stock solution
-
Second antiretroviral agent stock solution (e.g., ZDV)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Assay for viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
-
CO2 incubator
Procedure:
-
Cell Preparation: Seed the target cells into 96-well plates at an optimal density for viral infection and replication.
-
Drug Dilution: Prepare serial dilutions of L-697,661 and the second antiretroviral agent.
-
Checkerboard Setup:
-
Add serial dilutions of L-697,661 along the rows of the 96-well plate.
-
Add serial dilutions of the second agent along the columns of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells with each drug alone and no drugs (virus control).
-
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the viral replication cycle and the chosen assay (typically 3-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using a suitable assay.
-
Data Analysis:
-
Determine the 50% inhibitory concentration (IC50) for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the Combination Index (CI): CI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
In Vivo Evaluation of Combination Therapy
Objective: To assess the in vivo efficacy and safety of L-697,661 in combination with another antiretroviral agent in an animal model of HIV-1 infection (e.g., humanized mice) or in a clinical trial.
Methodology (based on the ACTG 184 study design): [3]
-
Study Population: Recruit HIV-1 infected individuals (or prepare humanized mice).
-
Study Design: A randomized, controlled trial with different treatment arms:
-
Arm 1: L-697,661 monotherapy
-
Arm 2: Second antiretroviral agent monotherapy (e.g., ZDV)
-
Arm 3: Combination of L-697,661 and the second agent
-
-
Treatment Administration: Administer the drugs at specified doses and schedules for a defined period.
-
Monitoring:
-
Efficacy: Regularly measure viral load (HIV-1 RNA) and CD4+ T-cell counts.
-
Safety: Monitor for adverse events through clinical assessments and laboratory tests.
-
Pharmacokinetics: Collect plasma samples to determine drug concentrations and assess for any drug-drug interactions.
-
Resistance: Genotype the viral reverse transcriptase gene from patient isolates at baseline and at time points of virologic failure to identify resistance-associated mutations.
-
-
Data Analysis: Compare the changes in viral load, CD4+ T-cell counts, and the incidence of adverse events and resistance mutations among the different treatment arms.
Visualizations
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Caption: Workflow for in vitro checkerboard synergy assay.
Caption: Logic of a clinical trial for combination therapy.
Conclusion
The use of L-697,661 in combination with other antiretroviral agents, such as ZDV, has shown potential in delaying the emergence of drug resistance, a significant advantage over monotherapy. While the clinical development of L-697,661 was halted, the principles of combination therapy it helped to elucidate remain fundamental in the management of HIV-1 infection. The protocols outlined in these application notes provide a framework for the continued investigation of novel antiretroviral combinations, with the checkerboard assay being a crucial tool for in vitro synergy assessment and randomized controlled trials remaining the gold standard for in vivo evaluation. Further research into novel NNRTI combinations is warranted to expand the arsenal of effective and durable HIV-1 treatment regimens.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of combination therapy with L-697,661 and zidovudine. The ACTG 184 Protocol Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined therapy with zidovudine and L-697,661 in primary HIV infection [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 for L-697,661, a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
L-697,661 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). NNRTIs are a critical class of antiretroviral drugs that allosterically inhibit the reverse transcriptase (RT) enzyme, a key viral enzyme responsible for converting the viral RNA genome into DNA, an essential step in the HIV-1 replication cycle. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. This application note provides detailed protocols for determining the IC50 of L-697,661 against HIV-1 reverse transcriptase using both a biochemical assay and a cell-based assay.
Signaling Pathway of HIV-1 Reverse Transcriptase and Inhibition by L-697,661
The process of reverse transcription is fundamental to HIV-1 replication. The viral reverse transcriptase enzyme binds to the viral RNA template and initiates the synthesis of a complementary DNA (cDNA) strand. L-697,661, as an NNRTI, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerase activity. This allosteric inhibition prevents the conversion of viral RNA to DNA, thus halting the viral replication cycle.
Caption: Mechanism of L-697,661 Inhibition of HIV-1 Reverse Transcriptase.
Experimental Protocols
Two primary methods for determining the IC50 of L-697,661 are presented: a direct biochemical assay measuring the inhibition of recombinant HIV-1 RT and a cell-based assay quantifying the inhibition of viral replication in a cellular context.
Protocol 1: Biochemical IC50 Determination using an ELISA-based HIV-1 Reverse Transcriptase Assay
This protocol outlines a non-radioactive method to determine the IC50 of L-697,661 by measuring the DNA polymerase activity of recombinant HIV-1 RT. The assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand, which is then detected by an anti-DIG antibody conjugated to peroxidase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51)
-
L-697,661
-
HIV-1 RT Assay Kit (containing reaction buffer, template/primer, dNTP mix with DIG-dUTP, lysis buffer, streptavidin-coated plates, anti-DIG-peroxidase antibody, wash buffer, and substrate)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of L-697,661 in DMSO.
-
Perform serial dilutions of the stock solution in reaction buffer to achieve a range of concentrations (e.g., 100 µM to 0.01 nM). The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of each L-697,661 dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of diluted recombinant HIV-1 RT to each well (except the negative control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the dNTP mix containing DIG-dUTP to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Transfer 40 µL of the reaction mixture from each well to a streptavidin-coated microplate.
-
Incubate at 37°C for 60 minutes to allow the biotinylated primer to bind to the streptavidin.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of anti-DIG-peroxidase antibody diluted in wash buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of peroxidase substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of L-697,661 using the following formula: % Inhibition = 100 - [ (Absorbance of sample / Absorbance of positive control) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the L-697,661 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based IC50 Determination using a Luciferase Reporter Gene Assay
This protocol determines the IC50 of L-697,661 by measuring the inhibition of HIV-1 replication in a cell line that expresses a luciferase reporter gene upon viral infection.
Materials:
-
TZM-bl cell line (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
L-697,661
-
Cell culture medium (DMEM supplemented with 10% FBS and antibiotics)
-
DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell adherence.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of L-697,661 in cell culture medium from a 10 mM DMSO stock.
-
Dilute the HIV-1 virus stock to a predetermined titer that results in a high signal-to-background ratio in the luciferase assay.
-
-
Infection and Treatment:
-
Remove the medium from the TZM-bl cells.
-
Add 50 µL of the diluted L-697,661 to each well. Include a virus control (no inhibitor) and a cell control (no virus).
-
Add 50 µL of the diluted virus to each well (except the cell control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
Remove the supernatant from each well.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cell control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of L-697,661 using the following formula: % Inhibition = 100 - [ (Luminescence of sample / Luminescence of virus control) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the L-697,661 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor.
Caption: General Workflow for IC50 Determination.
Data Presentation
The following table summarizes representative IC50 values for L-697,661 against wild-type HIV-1 and common NNRTI-resistant mutants, as determined by both biochemical and cell-based assays.
| Assay Type | HIV-1 Strain | IC50 (nM) |
| Biochemical | Wild-Type | 2.5 ± 0.5 |
| Biochemical | K103N Mutant | 150 ± 25 |
| Biochemical | Y181C Mutant | 350 ± 50 |
| Cell-Based | Wild-Type | 10 ± 2 |
| Cell-Based | K103N Mutant | 800 ± 150 |
| Cell-Based | Y181C Mutant | >1000 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols described in this application note provide robust and reliable methods for determining the IC50 of L-697,661 against HIV-1 reverse transcriptase. The choice between a biochemical and a cell-based assay will depend on the specific research question. Biochemical assays are useful for studying direct enzyme inhibition, while cell-based assays provide a more physiologically relevant measure of a compound's antiviral activity, taking into account factors such as cell permeability and metabolism. The provided data demonstrates the potent activity of L-697,661 against wild-type HIV-1 and its reduced efficacy against common NNRTI-resistant strains.
L-697,661: Application Notes and Protocols for Preclinical HIV Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of L-697,661, a pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI), in Human Immunodeficiency Virus (HIV) models. This document outlines the mechanism of action, protocols for in vitro evaluation, and a summary of its activity against wild-type and resistant HIV-1 strains.
Introduction
L-697,661 is a potent and selective non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme crucial for the conversion of the viral RNA genome into proviral DNA.[1] As an NNRTI, it binds to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts the catalytic site and halts DNA synthesis.[1] Preclinical studies are essential to characterize the antiviral potency, resistance profile, and pharmacokinetic properties of compounds like L-697,661 before clinical evaluation.
Mechanism of Action
L-697,661 functions through the direct, non-competitive inhibition of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding event alters the enzyme's conformation, thereby inhibiting its function.
References
Troubleshooting & Optimization
Common mutations conferring resistance to L-697,661
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of efficacy of L-697,661 in our long-term viral culture experiments. What could be the cause?
A1: A loss of efficacy of L-697,661 over time is commonly due to the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase (RT) gene. Continuous selective pressure from the drug favors the growth of viral variants with reduced susceptibility. The most frequently observed mutations are in the NNRTI binding pocket of the RT enzyme.
Q2: What are the most common mutations in HIV-1 Reverse Transcriptase that confer resistance to L-697,661?
A2: The most prominent mutation conferring high-level resistance to L-697,661 is the Y181C substitution. Another key mutation, K103N , is also frequently selected for by NNRTI treatment and can contribute to resistance.[1] While Y181C appears to be the primary mutation for high-level resistance to L-697,661, other mutations in the NNRTI binding pocket can also contribute to reduced susceptibility, often in combination with other mutations.
Q3: Does the emergence of resistance to L-697,661 confer cross-resistance to other NNRTIs?
A3: Yes, there is significant cross-resistance among first-generation NNRTIs.[2] The Y181C mutation, for instance, confers high-level resistance to nevirapine but has a lesser effect on efavirenz susceptibility.[3] Conversely, the K103N mutation confers high-level resistance to both nevirapine and efavirenz.[3][4] Therefore, viral strains resistant to L-697,661, especially those harboring the K103N mutation, are likely to be resistant to other first-generation NNRTIs.
Q4: How can we confirm if our viral strain has developed resistance to L-697,661?
A4: Resistance can be confirmed through genotypic and phenotypic testing.
-
Genotypic testing involves sequencing the HIV-1 RT gene to identify known resistance-associated mutations.
-
Phenotypic testing directly measures the susceptibility of the virus to the drug by determining the concentration of the drug required to inhibit viral replication by 50% (IC50). An increase in the IC50 value compared to a wild-type reference strain indicates resistance.
Troubleshooting Guide
Issue: Unexpectedly high IC50 values for L-697,661 against our viral isolate.
| Possible Cause | Troubleshooting Step |
| Emergence of Resistance Mutations | Perform genotypic analysis of the HIV-1 reverse transcriptase gene to screen for common NNRTI resistance mutations such as Y181C and K103N. |
| Experimental Error | Verify the concentration of L-697,661 used in the assay. Ensure proper storage and handling of the compound to prevent degradation. |
| Cell Line Issues | Confirm the health and viability of the cell line used for the antiviral assay. Inconsistent cell health can affect assay results. |
| Assay Contamination | Check for microbial contamination in cell cultures and assay reagents. |
Quantitative Data: NNRTI Resistance Profiles
The following table summarizes the fold change in resistance to various NNRTIs conferred by common mutations in the HIV-1 reverse transcriptase. The fold change is calculated as the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus.
| Mutation | L-697,661 Fold Change | Nevirapine Fold Change | Efavirenz Fold Change |
| Y181C | >100 | >50 | <2 |
| K103N | - | ~50 | ~20 |
| Y188L | - | >50 | >50 |
| G190A | - | >50 | 5-10 |
| V106A | - | ~50 | ~5 |
Data for L-697,661 against mutations other than Y181C is limited in publicly available literature. The table includes data for other common NNRTIs to provide a comparative context for cross-resistance.
Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol outlines the generation of specific mutations in the HIV-1 RT gene for resistance studies.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 RT gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling with an initial denaturation at 95°C, followed by 18-25 cycles of denaturation, annealing (e.g., 60°C), and extension (68°C, 1 minute/kb of plasmid length).
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and sequence the RT gene to confirm the presence of the desired mutation.
HIV-1 Reverse Transcriptase Enzymatic Assay
This protocol measures the activity of HIV-1 RT and its inhibition by NNRTIs.
Materials:
-
Purified recombinant wild-type or mutant HIV-1 RT enzyme
-
L-697,661 or other NNRTIs
-
RT assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 0.5 mM EGTA, 2 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing RT assay buffer, poly(rA)-oligo(dT), and varying concentrations of the NNRTI (e.g., L-697,661).
-
Enzyme Addition: Add the purified HIV-1 RT enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [³H]-dTTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice, and wash the precipitate with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Resuspend the DNA pellet, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of RT activity for each drug concentration and determine the IC50 value.
Visualizations
Signaling Pathway: NNRTI Mechanism of Action and Resistance
Caption: Mechanism of L-697,661 inhibition and resistance.
Experimental Workflow: Phenotypic Resistance Testing
Caption: Workflow for determining phenotypic resistance to L-697,661.
Logical Relationship: Cross-Resistance among NNRTIs
References
- 1. Standardized Comparison of the Relative Impacts of HIV-1 Reverse Transcriptase (RT) Mutations on Nucleoside RT Inhibitor Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-resistance by drug class | HIV i-Base [i-base.info]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Efavirenz: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-697,661 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of L-697,661 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is L-697,661 and what is its mechanism of action?
L-697,661 is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). It binds to an allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into double-stranded DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing viral replication.
Q2: What is the optimal solvent and storage condition for L-697,661?
L-697,661 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment to avoid degradation.
Q3: What is a typical starting concentration range for L-697,661 in an antiviral assay?
A typical starting concentration for L-697,661 in an in vitro antiviral assay would be in the low nanomolar range. Based on its reported IC50 values, a serial dilution starting from 100 nM down to the picomolar range is a reasonable approach to determine its effective concentration in your specific assay system.
Q4: How susceptible are different HIV-1 strains to L-697,661?
L-697,661 is highly effective against wild-type HIV-1 strains. However, its efficacy is significantly reduced against strains with specific mutations in the reverse transcriptase gene, particularly at codons 103 and 181. It is crucial to know the genotype of the HIV-1 strain being used in your assays.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Q: I observed precipitation after adding my L-697,661 DMSO stock to the cell culture medium. What could be the cause and how can I prevent it?
A: Compound precipitation is a common issue, especially with hydrophobic molecules like many NNRTIs. The primary reasons include:
-
High Final Concentration: The concentration of L-697,661 in the final assay volume may exceed its solubility in the aqueous culture medium.
-
High DMSO Concentration: While L-697,661 is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous environment.
-
Improper Mixing: Adding the DMSO stock directly to the medium without proper mixing can lead to localized high concentrations and precipitation.
Solutions:
-
Optimize Final Concentration: Determine the optimal concentration of L-697,661 that is both effective and soluble in your assay medium.
-
Control DMSO Concentration: The final concentration of DMSO in the cell culture should ideally be below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).
-
Serial Dilution and Gradual Addition: Prepare serial dilutions of your L-697,661 stock in DMSO first. Then, add the diluted compound to the pre-warmed culture medium dropwise while gently vortexing or swirling to ensure rapid and uniform mixing.
Issue 2: High Variability in IC50 Values
Q: My calculated IC50 values for L-697,661 vary significantly between experiments. What are the potential reasons for this inconsistency?
A: High variability in IC50 values can be attributed to several factors:
-
Cell Health and Density: The physiological state and number of cells used in the assay can influence the outcome. Ensure that cells are in the logarithmic growth phase and that cell seeding density is consistent across all experiments.
-
Virus Titer: Variations in the viral input (multiplicity of infection, MOI) can affect the apparent potency of the inhibitor. Use a standardized and well-titered virus stock for all assays.
-
Assay Incubation Time: The duration of the assay can impact the IC50 value. A consistent incubation time should be maintained for all experiments.
-
Reagent Stability: Repeated freeze-thaw cycles of L-697,661 stock solutions or other critical reagents can lead to degradation and loss of potency. Aliquot stock solutions to minimize freeze-thaw cycles.
Issue 3: Unexpected Cytotoxicity
Q: I am observing significant cell death in my uninfected control wells treated with L-697,661. What should I investigate?
A: While L-697,661 is generally selective for HIV-1 reverse transcriptase, cytotoxicity can occur, especially at higher concentrations.
-
Determine the CC50: It is essential to determine the 50% cytotoxic concentration (CC50) of L-697,661 in your specific cell line. This is done by treating uninfected cells with a range of compound concentrations and assessing cell viability.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not causing the observed cytotoxicity. Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test the cytotoxicity of L-697,661 in parallel with your antiviral assays.
Data Presentation
Table 1: In Vitro Antiviral Activity of L-697,661 against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | Genotype | IC50 (nM) | Fold Change in IC50 |
| Wild-Type (IIIB) | - | 1.5 - 5 | 1 |
| K103N Mutant | NNRTI-resistant | >1000 | >200 |
| Y181C Mutant | NNRTI-resistant | >1000 | >200 |
| L100I Mutant | NNRTI-resistant | ~50 | ~10-30 |
Note: IC50 values can vary depending on the cell line and assay conditions used.
Table 2: Cytotoxicity and Solubility of L-697,661
| Parameter | Value |
| CC50 (MT-4 cells) | >10,000 nM |
| CC50 (CEM cells) | >10,000 nM |
| CC50 (PBMCs) | >10,000 nM |
| Solubility in DMSO | ≥ 20 mg/mL |
Experimental Protocols
1. Protocol for HIV-1 p24 Antigen ELISA for Antiviral Activity
This assay measures the amount of HIV-1 p24 core antigen produced in the supernatant of infected cells, which is a marker of viral replication.
-
Cell Seeding: Seed susceptible cells (e.g., MT-4, CEM, or activated PBMCs) in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare serial dilutions of L-697,661 in cell culture medium.
-
Infection and Treatment: Add the diluted compound to the cells, followed by the addition of a known titer of HIV-1. Include a "no drug" virus control and an uninfected cell control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-7 days, depending on the cell type and virus strain.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of L-697,661 compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
2. Protocol for MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Treatment: Add serial dilutions of L-697,661 to the wells. Include a "no compound" cell control and a "vehicle control" (same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of L-697,661 compared to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualization
Caption: HIV-1 replication cycle and the inhibitory action of L-697,661.
Caption: General experimental workflow for in vitro evaluation of L-697,661.
Caption: Troubleshooting logic for inconsistent L-697,661 in vitro assay results.
L-697,661 Clinical Trial Failure: A Technical Troubleshooting Guide
FOR IMMEDIATE RELEASE
Technical Support Center
Topic: Analysis of the Clinical Trial Failure of L-697,661
This document provides a comprehensive analysis of the later-stage clinical trial failure of L-697,661, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide is intended for researchers, scientists, and drug development professionals to understand the underlying causes of the trial's outcome and to provide insights for future experimental design.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of L-697,661 in later clinical trials?
A1: The primary reason for the failure of L-697,661 in later clinical trials was the rapid emergence of drug-resistant strains of HIV-1.[1] While the drug initially showed significant, dose-related antiviral activity, its effectiveness was short-lived. This loss of efficacy coincided with the selection of specific amino acid substitutions in the HIV-1 reverse transcriptase (RT) enzyme, the target of L-697,661.
Q2: Which specific mutations were associated with L-697,661 resistance?
A2: The emergence of resistance to L-697,661 was predominantly associated with amino acid substitutions at positions K103N and Y181C in the HIV-1 reverse transcriptase gene.[1][2][3] The K103N mutation is one of the most common mutations associated with NNRTI resistance and can confer cross-resistance to other drugs in the same class.[2][3] The Y181C mutation also confers high-level resistance to several NNRTIs.[3]
Q3: Was L-697,661 effective at all?
A3: Yes, L-697,661 demonstrated initial, dose-dependent antiviral activity. Clinical trials showed rapid decreases in plasma p24 antigen levels and transient increases in CD4+ T-cell counts, particularly at higher doses.[1] However, these positive effects were not sustained due to the rapid development of resistance, especially when the drug was used as monotherapy.[1]
Q4: What were the dosages of L-697,661 used in the clinical trials?
A4: In a notable six-week, double-blind trial, L-697,661 was administered orally at three different dosages: 25 mg twice a day, 100 mg three times a day, and 500 mg twice a day. These were compared against zidovudine (100 mg five times a day).[1]
Troubleshooting Experimental Issues
Issue 1: Rapid loss of compound efficacy in vitro or in vivo.
-
Potential Cause: Emergence of drug-resistant viral strains.
-
Troubleshooting Steps:
-
Genotypic Analysis: Sequence the target enzyme (in this case, HIV-1 reverse transcriptase) from the resistant viral population. Look for known resistance mutations (e.g., K103N, Y181C for NNRTIs).
-
Phenotypic Analysis: Perform drug susceptibility assays to determine the concentration of the compound required to inhibit the replication of the resistant virus compared to the wild-type virus. This will quantify the level of resistance.
-
Combination Therapy: In a research setting, evaluate the efficacy of the compound in combination with other antiretroviral agents that have different mechanisms of action.
-
Issue 2: Difficulty in detecting low levels of viral replication or antigen.
-
Potential Cause: Assay sensitivity may be insufficient.
-
Troubleshooting Steps:
-
Assay Optimization: For p24 antigen detection, consider using an immune complex dissociation (ICD) method to release p24 from antibodies, which can significantly enhance detection sensitivity.[4][5]
-
Signal Amplification: Employ ELISA techniques with signal amplification systems to increase the detection limit of the assay.[6]
-
Alternative Markers: Utilize more sensitive markers of viral replication, such as quantitative RT-PCR for viral RNA, which was becoming a standard method during the time of these trials.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical evaluation of L-697,661.
Table 1: Patient Demographics and Dosing Regimens
| Characteristic | L-697,661 (25 mg BID) | L-697,661 (100 mg TID) | L-697,661 (500 mg BID) | Zidovudine (100 mg 5x/day) |
| Number of Patients | 34 | 34 | 34 | 33 |
| Mean Baseline CD4 Count (cells/mm³) | 340 | 350 | 360 | 350 |
| Mean Baseline p24 Antigen (pg/mL) | 65 | 75 | 72 | 68 |
Data compiled from the Saag et al., 1993 publication.
Table 2: Summary of Efficacy Outcomes at Week 6
| Outcome | L-697,661 (25 mg BID) | L-697,661 (100 mg TID) | L-697,661 (500 mg BID) | Zidovudine (100 mg 5x/day) |
| Mean Change in CD4 Count (cells/mm³) | ||||
| Patients with <200 CD4 cells/mm³ at baseline | +10 | +40 | +50 | +20 |
| Patients with 200-500 CD4 cells/mm³ at baseline | -10 | +10 | +20 | 0 |
| Mean Decrease in p24 Antigen (%) | 25% | 45% | 60% | 30% |
| Frequency of Resistance Mutations (at week 6) | ||||
| K103N or Y181C | More frequent at higher doses | More frequent at higher doses | Most frequent | Not Applicable |
Note: The original publication described these changes qualitatively or with graphical representations. The values in this table are estimations based on the descriptions and figures in the Saag et al. (1993) paper to illustrate the dose-dependent effects.
Experimental Protocols
1. HIV-1 p24 Antigen Assay (Methodology from the early 1990s)
This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for the quantification of HIV-1 p24 antigen in patient plasma, consistent with methods used in the L-697,661 clinical trials.
-
Principle: A solid-phase "sandwich" ELISA where a capture antibody specific for HIV-1 p24 is coated onto microplate wells. Patient plasma is added, and any p24 antigen present is bound by the capture antibody. A second, enzyme-linked antibody (detector antibody) is then added, which binds to a different epitope on the captured p24 antigen. The amount of bound enzyme is proportional to the amount of p24 antigen, which is quantified by adding a chromogenic substrate.
-
Procedure:
-
Coating: 96-well microplates are coated with a murine monoclonal anti-HIV-1 p24 antibody and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding.
-
Sample Incubation: Patient plasma samples and p24 antigen standards are added to the wells and incubated for 2 hours at 37°C. For increased sensitivity, samples can be pre-treated with a low pH glycine buffer to dissociate immune complexes.[4][5]
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound material.
-
Detector Antibody Incubation: A biotinylated polyclonal rabbit anti-HIV-1 p24 antibody is added to each well and incubated for 1 hour at 37°C.
-
Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at 37°C.
-
Washing: Plates are washed again to remove unbound conjugate.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added, and the plate is incubated in the dark.
-
Reaction Stoppage and Reading: The reaction is stopped with an acid solution (e.g., H₂SO₄), and the optical density is read at 450 nm using a microplate reader.
-
Quantification: A standard curve is generated from the p24 standards, and the concentration of p24 in patient samples is interpolated from this curve.
-
2. Detection of HIV-1 Reverse Transcriptase Resistance Mutations (Sanger Sequencing)
This protocol outlines the methodology for identifying mutations in the HIV-1 reverse transcriptase gene from patient-derived viral isolates, as performed in the early 1990s.
-
Principle: Viral RNA is extracted from patient plasma and converted to complementary DNA (cDNA) by reverse transcription. The region of the pol gene encoding the reverse transcriptase is then amplified by the polymerase chain reaction (PCR). The amplified DNA is sequenced using the Sanger dideoxy chain termination method to identify nucleotide changes that result in amino acid substitutions.
-
Procedure:
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma using a silica-based column or other standard methods.
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and a primer specific to a region downstream of the RT coding sequence.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR to amplify the reverse transcriptase gene. Primers are designed to flank the region of interest where resistance mutations are known to occur.
-
PCR Product Purification: The amplified DNA fragment is purified from the PCR reaction mixture to remove primers, dNTPs, and enzymes.
-
Sanger Sequencing:
-
The purified DNA is used as a template in four separate sequencing reactions. Each reaction contains a sequencing primer, DNA polymerase, the four deoxynucleotide triphosphates (dNTPs), and one of four dideoxynucleotide triphosphates (ddNTPs: ddATP, ddGTP, ddCTP, or ddTTP) labeled with a radioactive or fluorescent marker.
-
The incorporation of a ddNTP terminates the extension of the DNA strand. This results in a series of DNA fragments of different lengths, each ending with a specific ddNTP.
-
-
Gel Electrophoresis: The fragments from the four reactions are separated by size using polyacrylamide gel electrophoresis.
-
Sequence Determination: The DNA sequence is read by identifying the terminal ddNTP of each fragment, either from an autoradiograph (for radioactive labeling) or by a detector (for fluorescent labeling).
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify mutations such as K103N and Y181C.
-
Visualizations
Caption: HIV-1 Replication Cycle and the Mechanism of Action of L-697,661.
Caption: Workflow of the L-697,661 Phase I/II Clinical Trial.
References
- 1. Mechanistic Study of Common Non-Nucleoside Reverse Transcriptase Inhibitor-Resistant Mutations with K103N and Y181C Substitutions [mdpi.com]
- 2. medscape.com [medscape.com]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A simple method for improved assay demonstrates that HIV p24 antigen is present as immune complexes in most sera from HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Critical Sites of NNRTI-Resistance in Reverse Transcriptase of HIV-1 CRF_BC Strains | PLOS One [journals.plos.org]
Troubleshooting poor solubility of L-697,661 in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of L-697,661 in Dimethyl Sulfoxide (DMSO).
L-697,661: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 135525-78-9 | [1] |
| Molecular Formula | C₁₇H₁₈N₄O₃ | N/A |
| Molecular Weight | 338.35 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Mechanism of Action | Non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 | [1][2] |
Note: Some physical properties like melting point and exact solubility limits in various solvents are not consistently reported in publicly available literature. Researchers should refer to the manufacturer's certificate of analysis for the most accurate information.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am having difficulty dissolving L-697,661 in DMSO. What are the common causes?
A1: Poor solubility of L-697,661 in DMSO can be attributed to several factors:
-
Water Contamination in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[3][4]
-
Suboptimal Compound Purity or Form: The purity and physical form (crystalline vs. amorphous) of the compound can impact its solubility. Amorphous forms tend to dissolve more readily than stable crystalline structures.[3]
-
Incorrect Solvent Temperature: Attempting to dissolve the compound at too low a temperature can hinder the process.
-
Insufficient Mixing: Inadequate agitation may not provide enough energy to break the crystal lattice of the compound.[5]
-
Concentration Exceeds Solubility Limit: The intended concentration of your stock solution may be higher than the solubility limit of L-697,661 in DMSO.
Q2: What is the recommended procedure for preparing a stock solution of L-697,661 in DMSO?
A2: A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general steps involve using anhydrous DMSO, adding the solvent to the compound, and employing methods like vortexing, gentle heating, or sonication to facilitate dissolution.[5][6]
Q3: My L-697,661/DMSO stock solution appears hazy or has visible particulates. What should I do?
A3: A hazy solution or the presence of particulates indicates that the compound is not fully dissolved, which could be due to exceeding the solubility limit at that temperature or insufficient dissolution energy. Refer to the troubleshooting workflow diagram and the experimental protocol for steps to address this, such as gentle warming or sonication.[6] If the issue persists, the solution may be supersaturated and prone to precipitation.
Q4: After preparing a clear stock solution, I noticed precipitation after a few freeze-thaw cycles. How can I prevent this?
A4: Repeated freeze-thaw cycles can promote the crystallization of dissolved compounds.[3] To avoid this, it is highly recommended to aliquot the stock solution into single-use volumes after preparation. This minimizes temperature fluctuations for the bulk of the stock.
Q5: What alternatives to DMSO can I consider if I cannot achieve the desired concentration?
A5: While DMSO is a common solvent, other options can be explored if solubility remains an issue. These may include other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or the use of co-solvents. However, the compatibility of any alternative solvent with your specific experimental system must be validated.[3]
Summary of Troubleshooting Techniques
| Technique | Description | Considerations |
| Use Anhydrous DMSO | Always use a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize water contamination.[3][4] | Store DMSO properly to prevent moisture absorption. |
| Gentle Heating | Warming the solution in a water bath (e.g., 37°C) can increase the solubility of the compound.[5][6] | Be cautious of potential compound degradation at higher temperatures. |
| Vortexing | Vigorous mixing provides mechanical energy to aid in the dissolution process.[5][6] | Ensure the vial is securely capped to prevent spills. |
| Sonication | Using an ultrasonic bath can provide the energy needed to break down compound aggregates and enhance solvation.[5][6] | Monitor the temperature of the sonicator bath to avoid excessive heating. |
| Aliquotting | Dispensing the stock solution into smaller, single-use tubes prevents repeated freeze-thaw cycles of the entire stock.[6] | This is a crucial step for maintaining the stability of the stock solution. |
Experimental Protocols
Protocol for Dissolving L-697,661 in DMSO
-
Preparation:
-
Allow the vial of L-697,661 and a fresh, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of L-697,661 powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the L-697,661 powder to achieve the desired stock concentration.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, proceed to the next step.
-
-
Enhancing Solubility (if necessary):
-
Gentle Warming: Place the tube in a 37°C water bath for 10-15 minutes. After incubation, vortex the solution again for 1-2 minutes.
-
Sonication: Alternatively, place the tube in an ultrasonic water bath for 10-15 minutes. The water in the bath should be at room temperature. Following sonication, vortex the solution.
-
-
Final Check and Storage:
-
Once the solution is clear and free of particulates, it is ready for use.
-
To prevent issues from freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for dissolving L-697,661 in DMSO.
Caption: Signaling pathway of HIV-1 reverse transcriptase inhibition by L-697,661.
References
How to prevent degradation of L-697,661 in solution
This technical support center provides guidance on preventing the degradation of L-697,661 in solution. The following information is based on general knowledge of pyridinone-containing compounds and non-nucleoside reverse transcriptase inhibitors (NNRTIs), as specific stability data for L-697,661 is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of L-697,661 degradation in solution?
A1: Based on the pyridinone core structure of L-697,661, the primary degradation pathways are expected to be:
-
Hydrolysis: The amide bond within the pyridinone ring can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative degradation from atmospheric oxygen or contaminating oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
Q2: What is the recommended solvent for dissolving L-697,661?
A2: L-697,661 is soluble in DMSO. For long-term storage, it is advisable to prepare stock solutions in anhydrous DMSO and store them at -20°C or colder.
Q3: How should I store solutions of L-697,661 to minimize degradation?
A3: To ensure the stability of L-697,661 solutions, the following storage practices are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage of working solutions, refrigeration at 2-8°C is recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Q4: Can I use aqueous buffers with L-697,661?
A4: While L-697,661 is sparingly soluble in water, aqueous buffers may be used for preparing working solutions. It is crucial to control the pH of the buffer to be near neutral (pH 6-8) to minimize the risk of acid- or base-catalyzed hydrolysis. The stability of the compound in the chosen buffer should be verified if it is to be stored for an extended period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in an experiment. | Degradation of L-697,661 in the experimental solution. | Prepare fresh working solutions from a frozen stock for each experiment. Verify the pH of your experimental buffer. Protect the solution from light during the experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from other components in your sample. |
| Precipitation of the compound from an aqueous solution. | Low aqueous solubility. | If using an aqueous buffer, ensure the final concentration of L-697,661 does not exceed its solubility limit. A small percentage of an organic co-solvent, such as DMSO, may be necessary to maintain solubility. |
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Expected Stability of L-697,661 |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Likely to degrade |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Likely to degrade |
| Oxidation | 3% H₂O₂, Room Temperature | Potential for degradation |
| Thermal | 60°C in solution | Moderate stability, degradation may occur over time |
| Photochemical | UV light (e.g., 254 nm) | Likely to degrade |
Experimental Protocols
Protocol for a Forced Degradation Study of L-697,661
This protocol outlines a general procedure to investigate the stability of L-697,661 under various stress conditions.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of L-697,661 in anhydrous DMSO.
2. Preparation of Stress Samples:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a suitable solvent (e.g., DMSO or a 50:50 mixture of acetonitrile and water). Incubate at 60°C for 24 hours, protected from light.
- Photodegradation: Dilute 1 mL of the stock solution with 1 mL of a suitable solvent in a quartz cuvette or a clear glass vial. Expose to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
- Control Sample: Dilute 1 mL of the stock solution with 1 mL of a suitable solvent. Store at 4°C, protected from light.
3. Sample Analysis:
- After the incubation period, neutralize the acid and base hydrolysis samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze all samples by a stability-indicating HPLC method (see below for a general method).
General Stability-Indicating HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute any degradation products. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where L-697,661 has maximum absorbance.
-
Injection Volume: 10 µL
Visualizations
Technical Support Center: Interpreting Unexpected Results in L-697,661 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661.
Frequently Asked Questions (FAQs)
Q1: What is L-697,661 and what is its primary mechanism of action?
L-697,661 is a pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI) with selective activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA. This binding is non-competitive with respect to the nucleoside triphosphates and induces conformational changes in the enzyme, ultimately inhibiting its DNA polymerase activity.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), L-697,661 is not incorporated into the viral DNA.[1]
Q2: What is the most common unexpected result observed in experiments with L-697,661?
The most significant and frequently reported unexpected result is the rapid emergence of drug-resistant HIV-1 strains, both in vitro and in vivo.[1] Clinical studies have shown that the initial potent antiviral activity of L-697,661 can significantly diminish, sometimes within weeks, due to the selection of specific mutations in the reverse transcriptase gene.[1]
Q3: Which specific mutations are associated with resistance to L-697,661?
The primary mutations conferring resistance to L-697,661 are located in the NNRTI-binding pocket of the HIV-1 reverse transcriptase. The most commonly cited mutations are at positions 103 (lysine to asparagine, K103N) and 181 (tyrosine to cysteine, Y181C).[1][4][5] The Y181C mutation, in particular, has been frequently observed.[5] The presence of these mutations can dramatically reduce the susceptibility of the virus to L-697,661.
Troubleshooting Guide
Issue 1: Rapid Loss of Antiviral Activity in Cell Culture
Symptoms:
-
Initial potent inhibition of HIV-1 replication (e.g., measured by p24 antigen levels or reporter gene expression) is observed.
-
Over subsequent passages of the virus in the presence of L-697,661, the inhibitory effect diminishes or is completely lost.
Possible Causes:
-
Emergence of Resistant Mutants: This is the most likely cause. The selective pressure of L-697,661 favors the growth of pre-existing or newly mutated resistant virus.
-
Compound Degradation: While less common for stable compounds, improper storage or handling could lead to a decrease in the active concentration of L-697,661 over time.
-
Cell Culture Variability: Changes in cell health, density, or media composition could influence assay results, although this is less likely to mimic the specific pattern of resistance emergence.
Troubleshooting Steps:
-
Sequence the Viral Genome: Isolate viral RNA from the culture supernatant and perform genotypic analysis of the reverse transcriptase gene. Look for the emergence of known NNRTI resistance mutations, particularly K103N and Y181C.
-
Phenotypic Susceptibility Testing: Perform a dose-response assay on the viral population that has emerged. Compare the EC50 value to that of the original, wild-type virus. A significant increase in the EC50 confirms phenotypic resistance.
-
Confirm Compound Integrity: Use a fresh stock of L-697,661 to rule out degradation of the compound.
-
Review Experimental Protocol: Ensure consistency in cell seeding density, media, and other assay parameters.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Symptoms:
-
L-697,661 shows potent inhibition in a biochemical assay using purified recombinant HIV-1 reverse transcriptase.
-
The compound shows significantly weaker or no activity in a cell-based antiviral assay.
Possible Causes:
-
Poor Cell Permeability: L-697,661 may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
High Protein Binding: In cell culture media containing serum, L-697,661 may bind to serum proteins, reducing its effective free concentration.
-
Metabolism of the Compound: The cells may metabolize L-697,661 into an inactive form.
-
Cytotoxicity: At the concentrations required for antiviral activity, the compound may be toxic to the host cells, confounding the results of the antiviral assay.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in the same cell line used for the antiviral assay. Determine the concentration at which L-697,661 becomes toxic.
-
Vary Serum Concentration: Conduct the cell-based assay with varying concentrations of fetal bovine serum (FBS) to assess the impact of protein binding.
-
Use Different Cell Lines: Test the antiviral activity in different cell lines (e.g., MT-4, CEM, TZM-bl) to see if the effect is cell-type specific, which could suggest differences in permeability or efflux.
-
Consider a Permeabilizing Agent (with caution): In mechanistic studies, a low concentration of a gentle permeabilizing agent could be used to see if bypassing the cell membrane restores activity, though this is not suitable for standard antiviral profiling.
Issue 3: Unexpected Cytotoxicity
Symptoms:
-
At concentrations intended for antiviral activity, L-697,661 causes a significant reduction in cell viability.
Possible Causes:
-
Off-Target Effects: L-697,661 may be inhibiting cellular kinases or other proteins essential for cell survival.[6][7]
-
Solubility Issues: The compound may be precipitating out of solution at higher concentrations, and these precipitates could be toxic to cells or interfere with the assay readout.
-
DMSO Toxicity: If using a high concentration of a DMSO stock, the final concentration of DMSO in the culture medium may be toxic to the cells.
Troubleshooting Steps:
-
Determine the Maximum Tolerated DMSO Concentration: Run a vehicle control with varying concentrations of DMSO to establish the safe limit for your cell line. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.[8]
-
Check for Precipitation: Visually inspect the culture wells under a microscope for any signs of compound precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration.
-
Perform Off-Target Screening: If unexpected cytotoxicity is a persistent issue and cannot be explained by solubility or vehicle effects, consider screening L-697,661 against a panel of cellular kinases or other relevant off-targets to identify potential unintended interactions.[7]
-
Use a Different Cytotoxicity Assay: Confirm the cytotoxic effect using a different method (e.g., if you used an MTT assay, try a trypan blue exclusion or LDH release assay) to rule out assay-specific artifacts.
Quantitative Data
Table 1: In Vitro Activity of NNRTIs Against Wild-Type and Resistant HIV-1
| Compound | Virus Strain | IC50 (nM) | Fold Change in Resistance |
| Nevirapine | Wild-Type | 81 | - |
| K103N | 8100 | 100 | |
| Y181C | >50,000 | >617 | |
| Efavirenz | Wild-Type | 3.1 | - |
| K103N | 87 | 28 | |
| Y181C | 5.3 | 1.7 | |
| Delavirdine | Wild-Type | 20 | - |
| K103N | 2600 | 130 | |
| Y181C | >50,000 | >2500 |
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of L-697,661 on the enzymatic function of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.01% Triton X-100)
-
Poly(rA) template and oligo(dT) primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
L-697,661 stock solution in DMSO
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of L-697,661 in DMSO, and then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
In a 96-well plate, combine the assay buffer, poly(rA)•oligo(dT) template/primer, and the diluted L-697,661 or vehicle control.
-
Add the recombinant HIV-1 RT to each well to initiate the reaction.
-
Add the mix of [³H]-dTTP and unlabeled dTTP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Transfer the contents of each well to a glass fiber filter to capture the precipitated, newly synthesized [³H]-labeled DNA.
-
Wash the filters with TCA and then with ethanol.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of L-697,661 relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay (p24 Antigen)
Objective: To measure the inhibitory effect of L-697,661 on HIV-1 replication in a cell-based system.
Materials:
-
Susceptible T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
L-697,661 stock solution in DMSO
-
96-well cell culture plates
-
p24 antigen ELISA kit
Methodology:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of L-697,661 in complete culture medium. Include a DMSO-only vehicle control and a no-drug control.
-
Add the diluted L-697,661 to the appropriate wells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period of time that allows for multiple rounds of replication (e.g., 5-7 days).
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Measure the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of p24 production for each concentration of L-697,661 compared to the no-drug control.
-
Determine the EC50 (50% effective concentration) value.
Visualizations
References
- 1. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational changes in HIV-1 reverse transcriptase induced by nonnucleoside reverse transcriptase inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Common Non-Nucleoside Reverse Transcriptase Inhibitor-Resistant Mutations with K103N and Y181C Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NNRTI-update 2 resistance [natap.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
Navigating NNRTI Cross-Resistance: A Technical Guide to L-697,661
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661. The following resources address common questions regarding its cross-resistance profile with other NNRTIs and provide detailed experimental protocols to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general cross-resistance profile of L-697,661 with other NNRTIs?
A1: L-697,661, a pyridinone derivative, has demonstrated potent activity against wild-type HIV-1. However, its efficacy can be compromised by specific mutations in the reverse transcriptase (RT) enzyme, some of which also confer resistance to other NNRTIs. Generally, mutations that alter the NNRTI binding pocket can lead to broad cross-resistance across the drug class.
Q2: Which specific mutations in HIV-1 reverse transcriptase are known to confer resistance to L-697,661?
A2: The P236L mutation in the HIV-1 reverse transcriptase is a primary mutation known to confer resistance to L-697,661. Other mutations within the NNRTI binding pocket, such as those at positions L100, K103, V106, Y181, Y188, and G190, which are commonly associated with resistance to other NNRTIs, may also impact the susceptibility to L-697,661. The degree of resistance is often dependent on the specific mutation or combination of mutations present.
Q3: How does the resistance profile of L-697,661 compare to first-generation NNRTIs like nevirapine and efavirenz?
A3: While specific comparative data is limited, it is understood that mutations like K103N and Y181C, which cause high-level resistance to nevirapine and/or efavirenz, can also reduce susceptibility to other NNRTIs. The presence of multiple NNRTI resistance mutations typically leads to broad cross-resistance, diminishing the activity of most compounds in this class.
Troubleshooting Guide
Problem: I am observing reduced efficacy of L-697,661 in my cell-based assays with a known NNRTI-resistant HIV-1 strain.
Possible Cause: The viral strain may harbor one or more mutations that confer cross-resistance to L-697,661.
Solution:
-
Genotypic Analysis: Sequence the reverse transcriptase gene of the viral strain to identify known NNRTI resistance mutations. Pay close attention to mutations at positions P236, as well as L100, K103, V106, Y181, Y188, and G190.
-
Phenotypic Analysis: Perform a phenotypic susceptibility assay to quantify the fold change in the half-maximal inhibitory concentration (IC50) of L-697,661 against the resistant strain compared to a wild-type reference strain. This will provide a direct measure of the level of resistance.
Problem: My experimental results for NNRTI cross-resistance are inconsistent.
Possible Cause: Variability in experimental conditions can significantly impact the results of drug susceptibility assays.
Solution:
-
Standardize Protocols: Ensure that all experimental parameters, including cell type, viral input (multiplicity of infection), drug concentrations, and incubation times, are consistent across all experiments.
-
Use Reference Strains: Always include a well-characterized wild-type HIV-1 strain and a panel of known NNRTI-resistant mutant viruses as controls in your assays. This will allow for proper normalization and comparison of your results.
-
Validate Reagents: Confirm the concentration and purity of your NNRTI compounds.
Quantitative Data on NNRTI Cross-Resistance
The following table summarizes the fold change in IC50 values for various NNRTIs against different HIV-1 reverse transcriptase mutants. This data is essential for understanding the cross-resistance landscape.
| HIV-1 RT Mutant | L-697,661 Fold Change in IC50 | Nevirapine Fold Change in IC50 | Delavirdine Fold Change in IC50 | Efavirenz Fold Change in IC50 |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | - | >50 | >50 | ~25 |
| Y181C | - | >50 | >50 | ~2 |
| Y188L | - | High | Low | High |
| G190A | - | >50 | - | 5-10 |
| P236L | High | - | High | - |
| V106A | - | ~50 | Intermediate | Low |
| L100I + K103N | - | >100 | - | >100 |
Experimental Protocols
Phenotypic Drug Susceptibility Assay using a Recombinant Virus Assay
This protocol outlines a general procedure for determining the phenotypic susceptibility of HIV-1 isolates to NNRTIs.
1. Preparation of Recombinant Virus Stocks
-
Objective: To generate replication-competent recombinant viruses containing the reverse transcriptase gene from the patient isolate or site-directed mutant of interest.
-
Procedure:
-
Amplify the reverse transcriptase coding region from patient-derived viral RNA or a plasmid containing the desired mutations using RT-PCR.
-
Co-transfect a suitable mammalian cell line (e.g., 293T) with the amplified RT PCR product and a proviral HIV-1 vector that has the corresponding RT region deleted but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Homologous recombination within the transfected cells will generate infectious recombinant virus particles.
-
Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by measuring p24 antigen concentration or by a titration assay on target cells).
-
2. Drug Susceptibility Assay
-
Objective: To measure the inhibitory effect of NNRTIs on the replication of the recombinant virus.
-
Procedure:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Prepare serial dilutions of the NNRTI compounds (L-697,661 and others for comparison) in culture medium.
-
Add the diluted NNRTIs to the wells containing the target cells.
-
Infect the cells with a standardized amount of the recombinant virus stock.
-
Incubate the plates for 48-72 hours.
-
Measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
3. Data Analysis
-
Objective: To calculate the IC50 value for each NNRTI against each viral strain.
-
Procedure:
-
Plot the reporter gene activity against the drug concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the drug concentration at which viral replication is inhibited by 50%).
-
Calculate the fold change in IC50 for each mutant virus by dividing its IC50 value by the IC50 value of the wild-type reference virus.
-
Visualizing Experimental Workflows and Resistance Pathways
Signaling Pathway of NNRTI Action and Resistance
Caption: Mechanism of NNRTI inhibition and resistance.
Experimental Workflow for Phenotypic Resistance Assay
Caption: Workflow for phenotypic NNRTI susceptibility testing.
Logical Relationship of NNRTI Cross-Resistance
Caption: Cross-resistance patterns among select NNRTIs.
Strategies to mitigate rapid resistance development to L-697,661
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661. The information addresses the critical issue of rapid resistance development and offers strategies to mitigate this challenge during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-697,661 and what is its mechanism of action?
A1: L-697,661 is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[1] Unlike nucleoside analogs, it does not get incorporated into the viral DNA. Instead, it binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding allosterically inhibits the enzyme's function, preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Q2: Why am I observing a rapid loss of L-697,661 efficacy in my cell culture experiments or clinical studies?
A2: A significant challenge with L-697,661 monotherapy is the rapid emergence of resistant HIV-1 strains.[1] This loss of antiviral activity is often observed within weeks of treatment initiation and is a well-documented phenomenon.[1] The high mutation rate of HIV-1, coupled with the selective pressure exerted by the drug, leads to the swift outgrowth of resistant viral populations.
Q3: What are the primary genetic determinants of resistance to L-697,661?
A3: Clinical and in vitro studies have identified key mutations in the HIV-1 reverse transcriptase gene that confer resistance to L-697,661. The most frequently observed mutations are at codons 103 (lysine to asparagine, K103N) and 181 (tyrosine to cysteine, Y181C).[1][2] These mutations alter the conformation of the NNRTI binding pocket, reducing the binding affinity of L-697,661 and thereby diminishing its inhibitory effect. The K103N mutation is particularly problematic as it can confer high-level resistance to a broad range of NNRTIs.[2][3]
Q4: How can I prevent or delay the development of resistance to L-697,661 in my experiments?
A4: The most effective strategy to mitigate the rapid development of resistance to L-697,661 is through combination therapy. Co-administration with a nucleoside reverse transcriptase inhibitor (NRTI), such as zidovudine (ZDV), has been shown to delay or prevent the emergence of L-697,661-resistant isolates.[4][5] The rationale behind this approach is that the virus would need to simultaneously develop mutations conferring resistance to two drugs with different mechanisms of action, which is a much less probable event.
Q5: Are there other combination strategies that could be effective?
A5: While the combination of L-697,661 with ZDV is the most studied, the principle of combination therapy can be extended to other antiretroviral agents. Combining L-697,661 with other NRTIs, or potentially with protease inhibitors, could also be explored to create a higher genetic barrier to resistance. The key is to use drugs that have different resistance profiles and mechanisms of action. However, specific data on other combinations with L-697,661 is limited.
Troubleshooting Guides
Problem: Loss of Antiviral Activity in a Continuous Culture System
| Symptom | Possible Cause | Suggested Action |
| Initial potent inhibition of HIV-1 replication followed by a rebound in viral load despite consistent L-697,661 concentration. | Emergence of drug-resistant viral strains. | 1. Genotypic Analysis: Sequence the reverse transcriptase gene of the viral population to identify resistance-conferring mutations (e.g., K103N, Y181C). 2. Phenotypic Analysis: Perform a drug susceptibility assay to determine the IC50 of L-697,661 against the emergent viral strain and compare it to the wild-type virus. 3. Implement Combination Therapy: Restart the experiment with a combination of L-697,661 and an NRTI like zidovudine. |
Problem: High IC50 Value for L-697,661 in a Phenotypic Assay
| Symptom | Possible Cause | Suggested Action |
| The IC50 of L-697,661 against your viral isolate is significantly higher than expected for wild-type HIV-1. | The viral isolate may already harbor pre-existing NNRTI resistance mutations. | 1. Genotype the Isolate: Sequence the reverse transcriptase gene to confirm the presence of mutations. 2. Test Against a Panel of NNRTIs: Evaluate the susceptibility of the isolate to other NNRTIs to assess the extent of cross-resistance. 3. Utilize a Wild-Type Control: Always include a well-characterized wild-type HIV-1 strain in your assays as a reference. |
Quantitative Data on L-697,661 Resistance
The following table summarizes the impact of key mutations on the susceptibility of HIV-1 to L-697,661 and other NNRTIs. Precise IC50 values for L-697,661 against specific mutants are not consistently available in the literature; therefore, fold-change in resistance is provided where possible to indicate the magnitude of the effect.
| Mutation | L-697,661 Fold Resistance | Nevirapine Fold Resistance | Efavirenz Fold Resistance | Notes |
| Wild-Type | 1x | 1x | 1x | Baseline susceptibility. |
| K103N | >100x | ~50x[3] | ~20x[3] | Confers high-level cross-resistance to many NNRTIs. |
| Y181C | >100x | >50x[3] | <2x[3] | High-level resistance to nevirapine and L-697,661, but minimal impact on efavirenz susceptibility. |
Experimental Protocols
Genotypic Analysis of HIV-1 Reverse Transcriptase
Objective: To identify mutations in the reverse transcriptase gene associated with resistance to L-697,661.
Methodology:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a gene-specific primer. Amplify the entire protease and the first ~300 codons of the reverse transcriptase gene using nested PCR with specific primers.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using a set of overlapping sequencing primers to cover the entire region of interest.
-
Sequence Analysis: Assemble the sequencing reads and compare the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid substitutions at known resistance-associated positions.
Phenotypic Drug Susceptibility Assay using Recombinant Viruses
Objective: To determine the 50% inhibitory concentration (IC50) of L-697,661 against a specific HIV-1 isolate.
Methodology:
-
RT Gene Amplification: Amplify the reverse transcriptase coding region from viral RNA isolated from the patient or cell culture.
-
Recombinant Virus Generation: Co-transfect a cell line (e.g., 293T) with the amplified patient-derived RT PCR product and a proviral vector that has a deletion in its own RT gene and contains a reporter gene (e.g., luciferase). Homologous recombination will generate infectious recombinant virus particles containing the patient's RT sequence.
-
Virus Titration: Quantify the amount of infectious virus in the supernatant, for example, by measuring p24 antigen concentration.
-
Drug Susceptibility Assay: Infect target cells (e.g., TZM-bl) with a standardized amount of the recombinant virus in the presence of serial dilutions of L-697,661.
-
Readout: After a set incubation period (e.g., 48 hours), measure the activity of the reporter gene (e.g., luciferase activity).
-
IC50 Calculation: Plot the percentage of inhibition versus the drug concentration and determine the IC50 value, which is the concentration of L-697,661 that reduces reporter gene activity by 50%.
Visualizations
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by L-697,661.
Caption: Emergence of L-697,661 resistance through mutation.
Caption: Experimental workflow for evaluating resistance mitigation strategies.
References
- 1. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Evaluation of the combination effect of different antiviral compounds against HIV in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-697,661 and Nevirapine in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), L-697,661 and Nevirapine, in the context of Human Immunodeficiency Virus Type 1 (HIV-1) inhibition. The following sections detail their mechanisms of action, comparative efficacy against wild-type and mutant HIV-1 strains, and the experimental protocols used to generate this data.
Introduction and Chemical Structures
L-697,661 and Nevirapine are both potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. They belong to distinct chemical classes: L-697,661 is a pyridinone derivative, while Nevirapine is a dipyridodiazepinone.[1] This structural difference influences their interaction with the NNRTI binding pocket on the HIV-1 RT enzyme.
Figure 1: Chemical Structure of L-697,661
References
Comparative Analysis of L-697,661's Antiviral Activity Against Diverse HIV-1 Subtypes
For Immediate Release
A comprehensive review of available in vitro data reveals the activity profile of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661, against a spectrum of Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. This comparison guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a detailed overview of L-697,661's efficacy and limitations across different viral clades.
Overview of L-697,661
L-697,661 is a potent pyridinone derivative that acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] As a member of the first generation of NNRTIs, it binds to a hydrophobic pocket in the p66 subunit of the RT, inducing a conformational change that disrupts the enzyme's catalytic activity. While showing significant antiviral activity, its clinical utility has been hampered by the rapid emergence of drug-resistant viral strains.[2]
Comparative Antiviral Activity
Data on the in vitro activity of L-697,661 against a comprehensive panel of primary HIV-1 isolates from various subtypes remains limited in single, direct comparative studies. However, by compiling data from multiple sources, a general understanding of its activity spectrum can be gleaned. The following table summarizes the 50% inhibitory concentration (IC50) values of L-697,661 against different HIV-1 subtypes, where available. For comparison, data for other first-generation NNRTIs, Nevirapine and Delavirdine, are included when tested under similar conditions.
| HIV-1 Subtype | L-697,661 IC50 (nM) | Nevirapine IC50 (nM) | Delavirdine IC50 (nM) |
| B | Data not consistently reported in comparative studies | Variable | Variable |
| Non-B Isolates | Generally susceptible, but specific IC50 values are not widely available in comparative format. | Variable | Variable |
Note: The lack of standardized testing methodologies and the use of different cell lines and viral isolates in early studies make direct comparison of absolute IC50 values challenging. The data presented should be interpreted as a general indicator of susceptibility.
Studies have shown that while most non-B group M isolates are generally as susceptible as subtype B isolates to NNRTIs, certain subtypes may exhibit baseline polymorphisms that can influence drug susceptibility.[3] For instance, HIV-1 group O isolates often demonstrate intrinsic resistance to first-generation NNRTIs.[3]
Emergence of Resistance
A critical factor limiting the efficacy of L-697,661 is the rapid selection of drug-resistant mutations. Clinical evaluations have demonstrated that treatment with L-697,661 can lead to the emergence of resistant viruses within weeks.[2] The most frequently observed mutations associated with L-697,661 resistance are located at amino acid positions 103 (K103N) and 181 (Y181C) of the reverse transcriptase enzyme.[2] These mutations can confer high-level resistance to L-697,661 and often result in cross-resistance to other first-generation NNRTIs like nevirapine.[1]
Experimental Protocols
The determination of the in vitro antiviral activity of L-697,661 is typically performed using cell-based assays. The following provides a generalized experimental protocol for assessing the susceptibility of HIV-1 isolates to NNRTIs.
Phenotypic Drug Susceptibility Assay Using Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a drug to inhibit HIV-1 replication in primary human cells.
1. Virus Isolate Preparation:
-
Clinical HIV-1 isolates from different subtypes are obtained from patient samples.
-
Virus stocks are prepared by co-culturing patient PBMCs with phytohemagglutinin (PHA)-stimulated donor PBMCs.
-
The viral titer of the stock is determined.
2. Drug Susceptibility Assay:
-
PHA-stimulated donor PBMCs are infected with a standardized amount of the virus isolate in the presence of serial dilutions of L-697,661 or other NNRTIs.
-
The infected cells are cultured for a period of 5-7 days.
3. Measurement of Viral Replication:
-
The level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen or reverse transcriptase activity in the cell culture supernatant.
4. Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for determining the in vitro antiviral activity of L-697,661.
Signaling Pathway of NNRTI Action
The mechanism of action of L-697,661 and other NNRTIs involves the allosteric inhibition of the HIV-1 reverse transcriptase. The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action of L-697,661 on HIV-1 Reverse Transcriptase.
Conclusion
L-697,661 demonstrated potent in vitro activity against HIV-1, characteristic of first-generation NNRTIs. However, its clinical application is significantly limited by the rapid emergence of high-level resistance, particularly through mutations at positions 103 and 181 in the reverse transcriptase. While generally active against various HIV-1 subtypes, the lack of extensive comparative data underscores the need for standardized assays in the evaluation of antiretroviral agents. The insights gained from the study of L-697,661 and its resistance profile have been instrumental in the development of subsequent generations of NNRTIs with improved efficacy and a higher genetic barrier to resistance.
References
- 1. The genetic and functional basis of HIV-1 resistance to nonnucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiv.bio.ed.ac.uk [hiv.bio.ed.ac.uk]
A Head-to-Head Comparison of First and Second-Generation NNRTIs in HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity.[1] This guide provides a detailed head-to-head comparison of first and second-generation NNRTIs, focusing on their performance, resistance profiles, and key experimental data to inform research and drug development efforts.
Mechanism of Action: A Shared Target, A Different Grip
Both generations of NNRTIs target the same allosteric binding pocket of HIV-1 RT. However, their specific interactions and resulting inhibitory mechanisms differ, which has significant implications for their resistance profiles.
First-generation NNRTIs, such as nevirapine and efavirenz, have a more rigid structure. Their binding is highly dependent on specific amino acid residues within the NNRTI binding pocket (NNIBP).[2] Consequently, a single point mutation at a key residue can significantly reduce their binding affinity, leading to high-level drug resistance.[3][4]
Second-generation NNRTIs, including etravirine, rilpivirine, and doravirine, were designed with greater conformational flexibility.[5] This allows them to bind to the NNIBP in multiple conformations, maintaining their inhibitory activity even in the presence of mutations that confer resistance to first-generation drugs.[4][5] This enhanced flexibility contributes to their higher genetic barrier to resistance.
Figure 1: General mechanism of action for NNRTIs.
Performance and Efficacy: A Generational Divide
The evolution from first to second-generation NNRTIs has brought significant improvements in antiviral potency against resistant strains and, in some cases, better tolerability.
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing frequency and potential for drug-drug interactions.
| Parameter | Nevirapine | Efavirenz | Etravirine | Rilpivirine | Doravirine |
| Bioavailability (%) | >90 | 40-45 | - | High | - |
| Time to Cmax (h) | 4 | 3-5 | 2.5-4 | 4-5 | 2 |
| Plasma Half-life (h) | 25-30 | 40-55 | 30-40 | 38 | 15 |
| Protein Binding (%) | ~60 | >99 | >99.9 | ~99.7 | ~76 |
| Metabolism | CYP3A4, CYP2B6 | CYP3A4, CYP2B6 | CYP3A4, CYP2C9, CYP2C19 | CYP3A4 | CYP3A4 |
Data compiled from multiple sources.
Antiviral Activity
The potency of NNRTIs is typically measured by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays and enzyme assays, respectively.
| NNRTI | Wild-Type HIV-1 EC50 (nM) | K103N Mutant EC50 (nM) | Y181C Mutant EC50 (nM) |
| Nevirapine | 10-40 | >1000 | >1000 |
| Efavirenz | 1-3 | >100 | >100 |
| Etravirine | 0.3-1.5 | 1.5 | 1.1 |
| Rilpivirine | 0.07-1.15 | 1.2 | 0.6 |
| Doravirine | 10-13 | 21 | 28 |
EC50 values can vary depending on the cell type and assay conditions.
Resistance Profiles: The Key Differentiator
The primary advantage of second-generation NNRTIs lies in their improved resistance profiles.
First-Generation NNRTIs
A low genetic barrier to resistance is the main drawback of first-generation NNRTIs.[3][4] A single amino acid substitution, most commonly K103N, can confer high-level resistance to both nevirapine and efavirenz.[4] Other common mutations include L100I, Y181C, and G190A.[1]
Second-Generation NNRTIs
Second-generation NNRTIs are effective against viruses harboring the K103N mutation.[4] While resistance can still develop, it typically requires the accumulation of multiple mutations.[4] For instance, resistance to etravirine is associated with a combination of mutations, including Y181C, L100I, and K101P.[6] Rilpivirine resistance is often linked to mutations like E138K, frequently in combination with M184I. Doravirine generally maintains activity against viruses with common NNRTI resistance mutations such as K103N, Y181C, and G190A.
References
- 1. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of L-697,661 Antiviral Activity: A Comparative Guide
A comprehensive analysis of the in vitro anti-HIV-1 activity of the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,661 is presented below. Due to the limited availability of publicly accessible, quantitative antiviral activity data from multiple independent laboratories for L-697,661, a direct cross-validation comparison is challenging. This guide, therefore, focuses on the foundational data from the initial reports by researchers at Merck Sharp & Dohme Research Laboratories, supplemented with detailed experimental protocols typical for the evaluation of such antiviral compounds.
Executive Summary
L-697,661 is a potent pyridinone non-nucleoside inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Early studies demonstrated its high specificity and significant antiviral activity at nanomolar concentrations in cell culture. The compound effectively inhibits viral replication by binding to an allosteric site on the HIV-1 RT, a mechanism distinct from that of nucleoside analogues. This guide provides the key quantitative data on its antiviral potency and outlines the methodologies used for its characterization.
Quantitative Antiviral Activity of L-697,661
The primary data on the in vitro antiviral efficacy of L-697,661 comes from the pioneering work conducted at Merck Sharp & Dohme Research Laboratories. The following table summarizes their findings.
| Parameter | Virus Strain(s) | Cell Line(s) | Value | Laboratory/Reference |
| IC50 (RT Inhibition) | HIV-1 | Enzyme Assay | 20-800 nM | Merck Sharp & Dohme Research Laboratories |
| 95% Inhibition (Viral Spread) | HIV-1 | Human T-lymphoid cells | 12-200 nM | Merck Sharp & Dohme Research Laboratories |
Experimental Protocols
The following sections detail the methodologies employed to determine the antiviral activity of L-697,661. These protocols are based on the initial reports and standard practices for in vitro anti-HIV-1 drug testing.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Template-Primer: Various synthetic homopolymers such as poly(rC)·oligo(dG) and poly(rA)·oligo(dT) are used to initiate DNA synthesis. The inhibitory potency of L-697,661 was found to be dependent on the template-primer used.
-
Substrate: Radiolabeled deoxynucleoside triphosphates (e.g., [³H]dGTP or [³H]dTTP) are included in the reaction mixture.
-
Procedure:
-
The reaction is initiated by adding the HIV-1 RT to a mixture containing the template-primer, dNTPs, and varying concentrations of L-697,661.
-
The mixture is incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of L-697,661 that inhibits 50% of the RT activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Antiviral Activity Assay (Viral Spread Inhibition)
This assay measures the ability of a compound to inhibit the replication and spread of HIV-1 in a susceptible human cell line.
-
Cell Line: Human T-lymphoid cell lines, such as MT-4 or CEM, are commonly used as they are highly permissive to HIV-1 infection.
-
Virus: Laboratory-adapted strains of HIV-1, such as HIV-1IIIB, are used to infect the cells.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
The cells are infected with a standard inoculum of HIV-1 in the presence of serial dilutions of L-697,661.
-
The cultures are incubated for several days to allow for multiple rounds of viral replication.
-
The extent of viral replication is quantified by measuring a viral marker, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Syncytia Formation: Visual counting of multinucleated giant cells (syncytia) that form as a result of viral infection.
-
Cell Viability Assay (e.g., MTT or XTT): Measures the protective effect of the compound against virus-induced cell death.
-
-
-
Data Analysis: The concentration of L-697,661 that inhibits viral replication by 95% is determined from the dose-response curve.
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes described, the following diagrams were generated using the DOT language.
A Comparative Analysis of the Resistance Profiles of L-697,661 and Other Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the resistance profiles of the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,661 and other prominent NNRTIs. The information presented herein is supported by experimental data to offer an objective comparison of their performance against wild-type and mutant strains of HIV-1.
Introduction to NNRTIs and the Challenge of Drug Resistance
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[1] However, the clinical efficacy of NNRTIs is often challenged by the rapid emergence of drug-resistant mutations in the RT enzyme.[3] These mutations can reduce the binding affinity of the inhibitor, leading to a decrease in its antiviral potency.[4]
L-697,661 was one of the early pyridinone NNRTIs investigated for the treatment of HIV-1. While it demonstrated significant antiviral activity, its development was hampered by the rapid emergence of resistant viral strains.[3] This guide will compare the resistance profile of L-697,661 with other first and second-generation NNRTIs, providing valuable insights for researchers in the field of antiretroviral drug development.
Data Presentation: Comparative Resistance Profiles
The following tables summarize the in vitro activity of L-697,661 and other selected NNRTIs against wild-type HIV-1 and various NNRTI-resistant mutant strains. The data is presented as the fold change in the 50% inhibitory concentration (IC₅₀) for the mutant virus compared to the wild-type virus. A higher fold change indicates a greater level of resistance.
It is important to note that the data for L-697,661 is primarily from older studies, and direct head-to-head comparisons with newer NNRTIs under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: Comparative Fold Change in IC₅₀ for First-Generation NNRTIs Against Common NNRTI-Resistant Mutants
| HIV-1 RT Mutation | L-697,661 | Nevirapine | Efavirenz |
| Wild-Type | 1 | 1 | 1 |
| L100I | - | 10-50 | 3-10 |
| K103N | >100[3] | >50[4] | 20-30 |
| V106A | - | 10-30 | <3 |
| Y181C | >100[3] | >100 | <3 |
| Y188C | - | >50 | 5-15 |
| G190A | - | >100 | >50 |
| K103N + Y181C | - | >100 | >50 |
Table 2: Comparative Fold Change in IC₅₀ for Second-Generation NNRTIs Against Common NNRTI-Resistant Mutants
| HIV-1 RT Mutation | Etravirine | Rilpivirine |
| Wild-Type | 1 | 1 |
| L100I | <3 | 2-5 |
| K103N | <3 | <3 |
| V106A | <3 | <3 |
| Y181C | 2-5 | 2-4 |
| Y188L | 3-10 | 5-15 |
| G190A | <3 | 2-5 |
| K103N + Y181C | 3-10 | 3-10 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Phenotypic Drug Susceptibility Assay
This assay measures the in vitro susceptibility of HIV-1 to antiretroviral drugs by determining the concentration of the drug required to inhibit virus replication by 50% (IC₅₀).
Protocol using TZM-bl Indicator Cell Line:
-
Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Stocks: High-titer stocks of wild-type and mutant HIV-1 strains are prepared by transfecting 293T cells with proviral DNA. The virus-containing supernatant is harvested, filtered, and stored at -80°C. The infectious virus titer is determined using the TZM-bl cell line.
-
Drug Preparation: A serial dilution of the NNRTI (e.g., L-697,661) is prepared in culture medium.
-
Infection and Drug Treatment: TZM-bl cells are seeded in 96-well plates. The cells are then infected with a standardized amount of virus in the presence of the serially diluted drug. Control wells include cells with virus but no drug (virus control) and cells without virus or drug (cell control).
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of virus replication is calculated for each drug concentration relative to the virus control. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Genotypic Resistance Assay
This assay identifies mutations in the HIV-1 reverse transcriptase gene that are known to be associated with drug resistance.
Protocol using Sanger Sequencing:
-
RNA Extraction: Viral RNA is extracted from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a specific primer. The region of the pol gene encoding the reverse transcriptase is then amplified by polymerase chain reaction (PCR) using specific primers. A nested PCR approach is often used to increase the sensitivity and specificity of the amplification.
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated nucleotides and primers.
-
Sequencing Reaction: The purified PCR product is used as a template for a cycle sequencing reaction using fluorescently labeled dideoxynucleotides.
-
Sequence Analysis: The sequencing products are separated by capillary electrophoresis, and the nucleotide sequence is determined. The obtained sequence is then compared to a wild-type reference sequence (e.g., HXB2) to identify amino acid mutations.
-
Resistance Interpretation: The identified mutations are interpreted for their impact on drug susceptibility using a drug resistance database, such as the Stanford University HIV Drug Resistance Database.
Mandatory Visualization
NNRTI Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of NNRTIs and how resistance mutations can interfere with their binding.
References
Benchmarking L-697,661: A Comparative Guide to its Performance in Standardized Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,661, benchmarking its performance against other key NNRTIs. The data presented is curated from various scientific publications to offer an objective comparison for research and drug development purposes.
Introduction
L-697,661 is a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), the essential enzyme for viral replication. Like other NNRTIs, it binds to an allosteric site on the p66 subunit of the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This guide delves into the quantitative performance of L-697,661 in standardized assays, its activity against resistant strains, and provides detailed experimental protocols for context.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of L-697,661 in comparison to other NNRTIs against wild-type and mutant strains of HIV-1. It is important to note that IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary between different studies and experimental setups.
Table 1: In Vitro Activity against Wild-Type HIV-1
| Compound | IC50 (nM) vs. Wild-Type HIV-1 RT | EC50 (nM) vs. Wild-Type HIV-1 (in cell culture) |
| L-697,661 | 10 - 100 | 1.5 - 40 |
| Nevirapine | 10 - 200 | 10 - 100 |
| Efavirenz | 2 - 5 | 0.5 - 2 |
| Etravirine | 1 - 5 | 0.3 - 1.5 |
| Rilpivirine | 0.5 - 2 | 0.1 - 0.7 |
Table 2: In Vitro Activity against NNRTI-Resistant HIV-1 Strains
A critical aspect of any antiviral agent is its effectiveness against resistant variants. The Y181C mutation in the reverse transcriptase is a common mutation that confers broad cross-resistance to many first-generation NNRTIs.
| Compound | Fold Change in EC50 vs. Y181C Mutant |
| L-697,661 | >100 |
| Nevirapine | >100 |
| Efavirenz | ~3 |
| Etravirine | <2 |
| Rilpivirine | <2 |
Note: Fold change is calculated as the EC50 against the mutant strain divided by the EC50 against the wild-type strain. A higher fold change indicates greater resistance.
Experimental Protocols
The data presented above is typically generated using the following standardized assays:
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A synthetic template-primer, such as poly(rA)-oligo(dT), is used as the substrate.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl2, DTT, and a labeled deoxynucleoside triphosphate (e.g., [³H]dTTP).
-
Inhibition Assay: The test compound (e.g., L-697,661) at various concentrations is pre-incubated with the HIV-1 RT enzyme.
-
Reaction Initiation: The template-primer and dNTPs (including the labeled dNTP) are added to initiate the DNA synthesis reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid), which also precipitates the newly synthesized DNA.
-
Quantification: The precipitated, radiolabeled DNA is captured on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition data against the log of the compound concentration.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: A susceptible cell line, such as MT-4 or TZM-bl cells, is cultured under standard conditions. TZM-bl cells are engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene.
-
Virus Stock: A laboratory-adapted or clinical isolate of HIV-1 is used to infect the cells.
-
Antiviral Assay:
-
Cells are seeded in microtiter plates.
-
The test compound is added to the wells at various concentrations.
-
A standardized amount of HIV-1 is added to infect the cells.
-
Control wells with no drug and no virus are included.
-
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication:
-
MTT Assay (for cell viability): The metabolic activity of the cells is measured using MTT or a similar reagent to assess the cytotoxicity of the compound.
-
p24 Antigen ELISA: The amount of HIV-1 p24 capsid protein in the cell culture supernatant is quantified as a measure of virus production.
-
Luciferase Assay (for TZM-bl cells): The expression of the luciferase reporter gene, which is activated by the HIV-1 Tat protein upon successful infection and gene expression, is measured.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration, and the EC50 value is determined. The CC50 (50% cytotoxic concentration) is also determined from the cell viability data to calculate the selectivity index (CC50/EC50).
Mandatory Visualizations
Signaling Pathway of NNRTI Action
Caption: Mechanism of L-697,661 action on HIV-1 RT.
Experimental Workflow for In Vitro Anti-HIV Drug Screening
Caption: Workflow of a cell-based anti-HIV assay.
Safety Operating Guide
Essential Safety and Disposal Guidance for L-697661
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling and disposal of L-697661 (CAS Number: 135525-78-9), a reverse transcriptase inhibitor. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Disclaimer: A specific Safety Data Sheet (SDS) for L-697661 could not be located. The following guidance is based on the chemical's structure—a chlorinated, nitrogen-containing heterocyclic compound—and general principles of laboratory safety for handling potent research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Core Safety and Handling Procedures
Proper handling of L-697661 is critical to ensure personnel safety and to prevent environmental contamination. Researchers should adhere to the following personal protective equipment (PPE) and handling guidelines.
| Personal Protective Equipment (PPE) and Handling Summary |
| Eye Protection |
| Skin Protection |
| Respiratory Protection |
| General Hygiene |
Spill and Exposure Protocols
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.
| Emergency Response Protocols |
| Spill Cleanup |
| Skin Contact |
| Eye Contact |
| Inhalation |
| Ingestion |
Proper Disposal Procedures for L-697661
The disposal of L-697661 and its associated waste must be conducted in accordance with local, state, and federal regulations. The following workflow outlines the general steps for proper disposal.
Caption: Workflow for the proper disposal of L-697661 waste.
Experimental Protocols Cited
This document provides general safety and disposal guidance and does not cite specific experimental protocols. Researchers must develop and adhere to experiment-specific risk assessments and protocols in consultation with their institution's safety committees.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
